6,7-Dimethylisatin
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLEGBOODEAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365245 | |
| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-43-0 | |
| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery
An in-depth exploration of the Sandmeyer reaction for the synthesis of substituted isatins, including detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways.
Isatin (1H-indole-2,3-dione) and its substituted derivatives represent a class of privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatile synthesis of these compounds is therefore of significant interest to researchers in drug development. The Sandmeyer isatin synthesis, a reliable and long-established method, offers a straightforward route to a variety of substituted isatins from readily available anilines.[3][4]
This technical guide provides a comprehensive overview of the Sandmeyer synthesis for substituted isatins, tailored for researchers, scientists, and drug development professionals. It details the reaction mechanism, provides step-by-step experimental protocols for key derivatives, presents quantitative data in a structured format, and visualizes the synthesis workflow and relevant biological signaling pathways.
The Sandmeyer Synthesis: A Two-Step Approach
The Sandmeyer synthesis of isatins is a two-step process.[3][4] The first step involves the formation of an α-(hydroxyimino)acetanilide (also known as an isonitrosoacetanilide) intermediate. This is achieved through the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2][5]
The second step is the acid-catalyzed cyclization of the isolated isonitrosoacetanilide intermediate.[6] Concentrated sulfuric acid is traditionally used for this intramolecular electrophilic substitution reaction, which, upon heating, yields the corresponding substituted isatin.[7] For substrates with high lipophilicity, which may exhibit poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[6]
Core Reaction Mechanism
The reaction is believed to proceed through the initial formation of a glyoxamide, which then reacts with hydroxylamine to form the key oximinoacetanilide intermediate.[6] The subsequent cyclization in strong acid is a critical step that involves an intramolecular electrophilic attack of the nitrogen atom onto the aromatic ring, leading to the formation of the five-membered ring of the isatin core.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative substituted isatins via the Sandmeyer reaction.
General Procedure for the Synthesis of Substituted Isonitrosoacetanilides (Intermediate)
A mixture of the appropriately substituted aniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) is stirred in water. To this suspension, a solution of chloral hydrate (1.1 equivalents) in water is added. The reaction mixture is then heated to reflux for a specified time. The resulting precipitate, the isonitrosoacetanilide, is collected by filtration, washed with water, and dried. This crude intermediate is typically used in the next step without further purification.[8]
General Procedure for the Cyclization to Substituted Isatins
The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range. After the addition is complete, the reaction mixture is heated for a short period to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude isatin derivative. The product is collected by filtration, washed with water, and then purified.[7][9]
Example Protocol: Synthesis of 5-Bromoisatin
Step 1: Synthesis of N-(4-bromophenyl)-2-(hydroxyimino)acetamide
To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of chloral hydrate (1.1 equivalents) in water and a solution of hydroxylamine hydrochloride (3 equivalents) in water are added. The mixture is heated to 90-100°C for 2 hours. The resulting precipitate is filtered, washed with water, and dried to afford the intermediate.
Step 2: Synthesis of 5-Bromoisatin
The N-(4-bromophenyl)-2-(hydroxyimino)acetamide is added portion-wise to concentrated sulfuric acid preheated to 60°C, maintaining the temperature between 60-70°C. The mixture is then heated to 80°C for 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The precipitated 5-bromoisatin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[10]
Example Protocol: Synthesis of 5-Chloroisatin
The synthesis of 5-chloroisatin follows a similar procedure to that of 5-bromoisatin, starting from 4-chloroaniline. The purification of the final product can be achieved through recrystallization from ethanol.[11]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted isatins using the Sandmeyer method, as reported in the literature.
| Substituent | Starting Aniline | Cyclization Acid | Temperature (°C) | Yield (%) | Reference |
| H | Aniline | H₂SO₄ | 80 | >75 | [12] |
| 5-Bromo | 4-Bromoaniline | H₂SO₄ | 80 | 89 | [10] |
| 4-Bromo and 6-Bromo | 3-Bromoaniline | H₂SO₄ | 80 | 46 (4-Br), 21 (6-Br) | [9] |
| 5-Chloro | 4-Chloroaniline | H₂SO₄ | Not Specified | High | [11] |
| 5-Nitro | 4-Nitroaniline | H₂SO₄ | Not Specified | Not Specified | [13] |
| Multi-substituted | Various | H₂SO₄ | 65 | Variable | [8] |
Characterization Data
Spectroscopic data for representative substituted isatins are provided below.
5-Bromoisatin [10]
-
¹H NMR (500 MHz, DMSO-d₆) δ: 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H).
-
¹³C NMR (125 MHz, DMSO-d₆) δ: 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05.
5,7-Dibromo-6-methoxyisatin [8]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.46 (s, 1H), 7.81 (s, 1H), 3.88 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 182.2, 160.8, 160.3, 151.5, 128.6, 117.4, 110.4, 102.2, 61.3.
-
HR-MS-ESI (m/z): [M+H]⁺ calcd. for C₉H₅NO₃Br₂ 331.8563; found 331.8547.
Visualizations
Sandmeyer Isatin Synthesis Workflow
Caption: Experimental workflow for the Sandmeyer synthesis of substituted isatins.
Isatin Derivatives as Kinase Inhibitors in Cancer Signaling
Many isatin derivatives exhibit their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival.[1][14] These kinases are key components of signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis.
Caption: Inhibition of key signaling pathways by anticancer isatin derivatives.
Isatin Derivatives as CDK2 Inhibitors in Cell Cycle Regulation
Certain isatin derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression.[15] By inhibiting CDK2, these compounds can arrest the cell cycle, thereby preventing the proliferation of cancer cells.
Caption: Mechanism of cell cycle arrest by isatin-based CDK2 inhibitors.
Conclusion
The Sandmeyer synthesis remains a cornerstone for the preparation of a diverse array of substituted isatins. Its operational simplicity and the accessibility of starting materials make it a valuable tool in the synthesis of novel compounds for drug discovery and development. While the classical method has some limitations, modifications to the reaction conditions can often overcome these challenges, expanding the scope and utility of this important transformation. The isatin scaffold, readily accessed through this synthesis, continues to provide a rich source of biologically active molecules with the potential to address a range of therapeutic needs.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. biomedres.us [biomedres.us]
- 3. journals.irapa.org [journals.irapa.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. journals.umz.ac.ir [journals.umz.ac.ir]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. ijcmas.com [ijcmas.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6,7-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 6,7-Dimethylisatin. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide combines predicted data, comparative information from related isatin analogs, and standardized experimental protocols. This document serves as a practical resource for researchers involved in the synthesis, analysis, and application of isatin derivatives in drug discovery and development.
Introduction to this compound
This compound is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, and anticonvulsant properties.[1][2] The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating its biological efficacy and pharmacological profile. The presence of two methyl groups at the 6th and 7th positions of this compound is expected to influence its lipophilicity, steric interactions with biological targets, and metabolic stability.
Molecular Structure:
Chemical Information:
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on computational predictions and analysis of similar structures.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.5-11.5 (s, 1H) | N-H |
| ~7.0-7.2 (d, 1H) | Ar-H (C4) |
| ~6.8-7.0 (d, 1H) | Ar-H (C5) |
| ~2.3-2.5 (s, 3H) | -CH₃ (C7) |
| ~2.2-2.4 (s, 3H) | -CH₃ (C6) |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[3]
Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data (Expected)
| Spectroscopic Technique | Expected Values | Functional Group Assignment |
| IR Spectroscopy (cm⁻¹) | ~3200-3400 (br) | N-H stretch |
| ~1750-1770 (s) | C=O stretch (ketone, C3) | |
| ~1730-1750 (s) | C=O stretch (amide, C2) | |
| ~1600-1620 (m) | C=C stretch (aromatic) | |
| ~2900-3000 (w) | C-H stretch (methyl) | |
| UV-Vis Spectroscopy (λ_max, nm) | ~250-260, ~290-310 | π → π* and n → π* transitions |
| Mass Spectrometry (m/z) | 175.06 [M]⁺ | Molecular Ion |
| 147.07 [M-CO]⁺ | Fragment | |
| 119.08 [M-2CO]⁺ | Fragment | |
| 91.05 | Fragment |
Note: Expected values are based on characteristic absorption and fragmentation patterns of isatin derivatives.[5][6]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a small organic molecule like this compound and may require optimization.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the solvent peak or TMS.
-
Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.[7]
-
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C=C).[5]
-
3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.[8]
-
3.4 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile solvent.
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
-
For direct infusion, prepare a dilute solution in an appropriate solvent.
-
-
Acquisition (Electron Ionization - EI for GC-MS):
-
Introduce the sample into the ion source.
-
Ionize the molecules using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to gain structural information. The high-resolution mass spectrum can be used to confirm the elemental composition.[9]
-
Visualizations
4.1 Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - CAS:20205-43-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,7-Dimethylisatin: Spectroscopic Data and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6,7-Dimethylisatin, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Included are comprehensive tables of predicted ¹H and ¹³C NMR chemical shifts, a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and a representative signaling pathway targeted by isatin derivatives, offering valuable insights for researchers in the field.
Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.3 - 7.5 | d |
| H-5 | 7.0 - 7.2 | d |
| NH | 10.5 - 11.5 | br s |
| 6-CH₃ | 2.2 - 2.4 | s |
| 7-CH₃ | 2.4 - 2.6 | s |
Solvent: DMSO-d₆. Predictions are based on analogous structures and known substituent effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 183 - 185 |
| C-3 (C=O) | 158 - 160 |
| C-3a | 118 - 120 |
| C-4 | 124 - 126 |
| C-5 | 122 - 124 |
| C-6 | 138 - 140 |
| C-7 | 130 - 132 |
| C-7a | 148 - 150 |
| 6-CH₃ | 18 - 20 |
| 7-CH₃ | 14 - 16 |
Solvent: DMSO-d₆. Predictions are based on analogous structures and known substituent effects.
Experimental Protocols
Synthesis of this compound via the Sandmeyer Synthesis
The Sandmeyer synthesis is a robust and widely used method for the preparation of isatins from anilines. The following protocol outlines a plausible route for the synthesis of this compound starting from 2,3-dimethylaniline.
Materials:
-
2,3-Dimethylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ethanol
Procedure:
-
Formation of the Isonitrosoacetanilide:
-
In a round-bottom flask, dissolve sodium sulfate in water to create a saturated solution.
-
Add chloral hydrate and 2,3-dimethylaniline to the solution.
-
In a separate beaker, dissolve hydroxylamine hydrochloride in water.
-
Slowly add the hydroxylamine hydrochloride solution to the reaction mixture while stirring.
-
Heat the mixture gently. The isonitrosoacetanilide derivative will precipitate out of the solution.
-
Cool the mixture and filter the precipitate. Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product thoroughly.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid with vigorous stirring. Maintain the temperature of the reaction mixture.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete cyclization.
-
Carefully pour the hot acid mixture onto crushed ice.
-
The this compound will precipitate as a solid.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure this compound.
-
NMR Sample Preparation
To obtain high-quality NMR spectra, proper sample preparation is crucial.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh an appropriate amount of the this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).
-
Transfer the sample into a clean, dry NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to the NMR tube using a pipette.
-
Cap the NMR tube and vortex the mixture until the sample is completely dissolved.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Place the prepared NMR tube into the NMR spectrometer for analysis.
Logical Relationships and Signaling Pathways
Isatin and its derivatives are a well-established class of compounds with a broad range of biological activities, including the inhibition of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Workflow for the synthesis and a potential biological application of this compound.
Isatin derivatives have been shown to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting these kinases, isatin derivatives can disrupt the cell cycle, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels), which are critical processes for tumor growth and survival. The diagram above illustrates a simplified workflow from the synthesis of this compound to its potential application as a kinase inhibitor, leading to a therapeutic cellular response. This highlights the importance of isatin scaffolds in the development of novel therapeutics.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 6,7-Dimethylisatin
Abstract
This technical guide provides a comprehensive overview of the analytical characterization of this compound (CAS No: 20205-43-0) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Isatin and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document outlines the expected spectral characteristics, detailed experimental protocols, and logical workflows for the analysis of this compound, serving as a vital resource for researchers in organic synthesis, pharmacology, and analytical chemistry.
Physicochemical Properties of this compound
This compound, also known as 6,7-Dimethyl-1H-indole-2,3-dione, is a substituted derivative of isatin. Understanding its basic properties is fundamental to its analysis.
| Property | Value |
| CAS Number | 20205-43-0[2] |
| Molecular Formula | C₁₀H₉NO₂[3] |
| Molecular Weight | 175.18 g/mol [3] |
| Exact Mass | 175.0633 u[3] |
| Appearance | Red to red-brown powder[4] |
| Melting Point | 245 °C[4] |
| Structure | Indole-2,3-dione with methyl groups at positions 6 and 7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of an isatin derivative is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.[5] For this compound, the key spectral features arise from the N-H bond of the lactam ring, the two carbonyl groups (α- and β-keto), and the substituted aromatic ring.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic absorption bands for this compound based on data from isatin and its substituted analogs.[1][6][7]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~ 3200 - 3450 | N-H Stretch | A broad band characteristic of the lactam N-H group.[5] |
| ~ 2920 - 2960 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the methyl groups. |
| ~ 1755 - 1765 | C=O Stretch (β-keto) | Stretching vibration of the ketone carbonyl group at C-3.[8] |
| ~ 1735 - 1745 | C=O Stretch (α-keto) | Stretching vibration of the amide carbonyl group (lactam) at C-2.[8] |
| ~ 1610 - 1620 | C=C Stretch (Aromatic) | Aromatic ring stretching vibrations. |
| ~ 1470 - 1490 | C-N Stretch | Amide C-N stretching vibration. |
| ~ 1250 - 1300 | C-H Bend (Aliphatic) | Bending vibrations of the methyl groups. |
| ~ 800 - 850 | C-H Bend (Aromatic) | Out-of-plane bending for the substituted benzene ring. |
Experimental Protocol: FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with a diamond ATR accessory (e.g., Thermo Scientific™ Nicolet™ Apex FTIR Spectrometer).[9]
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
-
Background Collection:
-
Collect a background spectrum with no sample on the crystal. This measures the ambient atmosphere (CO₂, H₂O) which will be subtracted from the sample spectrum.
-
Typical parameters: 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans.[10]
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the diamond crystal.
-
Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the key absorption bands.
-
Visualization: FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound using an ATR accessory.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[11] For this compound, it provides the molecular weight and structural information based on the molecule's fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data and Fragmentation
Electron Ionization (EI) is a common MS technique that generates a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is expected at an m/z of 175. Isatin derivatives typically undergo characteristic fragmentation, primarily through the loss of carbon monoxide (CO).[12]
| m/z Value | Ion/Fragment | Description |
| 175 | [C₁₀H₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 147 | [M - CO]⁺• | Loss of a carbonyl group (28 Da) from the molecular ion. This is often the base peak.[12] |
| 146 | [M - CHO]⁺ | Loss of a formyl radical (29 Da). |
| 118 | [M - 2CO - H]⁺ | Sequential loss of two CO molecules and one hydrogen atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds with alkyl groups. |
The proposed primary fragmentation involves the initial loss of the C-2 carbonyl group as carbon monoxide, a highly stable neutral molecule, leading to a prominent peak at m/z 147.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Use a mass spectrometer with an Electron Ionization (EI) source.
-
Calibrate the instrument using a known standard (e.g., perfluorotributylamine - PFTBA).
-
Set the EI source parameters: typically 70 eV electron energy.
-
Set the mass analyzer to scan a suitable range, for example, m/z 40-300.
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will separate the generated ions based on their m/z ratio and detect their relative abundance.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•) at m/z 175.
-
Analyze the fragmentation pattern by identifying major fragment peaks and calculating the mass differences to propose fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries, if available.
-
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis of this compound using EI-MS.
Conclusion
The combined application of FT-IR spectroscopy and Mass Spectrometry provides a robust framework for the unequivocal identification and structural characterization of this compound. FT-IR confirms the presence of key functional groups, while MS provides the exact molecular weight and insights into the molecular structure through predictable fragmentation patterns. The protocols and expected data presented in this guide serve as a foundational reference for researchers, ensuring reliable and reproducible analytical results in the synthesis and application of this important class of heterocyclic compounds.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:20205-43-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. 5,7-Dimethylisatin|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 133. Infrared spectra and dehydrogenase activity of isatin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]
- 11. Mass Spectrometry / YM Future 21 [ymfuture21.com]
- 12. scispace.com [scispace.com]
6,7-Dimethylisatin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 6,7-Dimethylisatin. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.
Physicochemical Properties
This compound (CAS No: 20205-43-0) is an aromatic heterocyclic organic compound. Its core structure is based on the isatin scaffold, which is an indole derivative. The physicochemical properties of this compound are summarized in the table below. While an experimental melting point for the 6,7-dimethyl isomer is not definitively available in the cited literature, data for other dimethylisatin isomers are provided for comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Orange to dark red or brown powder | [3] |
| Melting Point | 210-211 °C (for a dimethylisatin isomer) | [4] |
| 245 °C (for 5,7-Dimethylisatin) | [5] | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [5] |
| XLogP3-AA | 1.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Rotatable Bond Count | 0 | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.[1][6]
Experimental Protocol: Sandmeyer Isatin Synthesis
This protocol is a general procedure adapted for the synthesis of this compound, starting from 3,4-dimethylaniline.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a suitable reaction vessel, dissolve 3,4-dimethylaniline in a mixture of water and hydrochloric acid.
-
Add a solution of chloral hydrate and sodium sulfate in water to the aniline solution.
-
Slowly add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
-
Heat the mixture. The isonitrosoacetanilide derivative of 3,4-dimethylaniline will precipitate out of the solution.
-
Filter the mixture to isolate the solid intermediate and dry it thoroughly.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range (typically 60-80°C) with stirring.
-
After the addition is complete, continue heating for a short period to ensure the completion of the cyclization reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the precipitate, wash it with water, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
The following diagram illustrates the general workflow of the Sandmeyer isatin synthesis.
Biological Activity and Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, with a significant focus on their role as enzyme inhibitors.
Inhibition of Monoamine Oxidase B (MAO-B)
Isatin and its analogs are recognized as inhibitors of monoamine oxidase (MAO), with a particular selectivity for the MAO-B isoform.[7] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters like dopamine.[8] Inhibition of MAO-B leads to an increase in synaptic dopamine levels, a strategy employed in the treatment of Parkinson's disease.[9] Kinetic studies of similar isatin-based compounds have shown them to be competitive inhibitors of MAO-B.[7][10]
The following diagram illustrates the proposed mechanism of MAO-B inhibition by an isatin derivative.
Interaction with Glycine Transporters
Preliminary research suggests that some isatin derivatives may interact with glycine transporters (GlyTs).[11] There are two main subtypes, GlyT1 and GlyT2, which are responsible for the reuptake of glycine from the synaptic cleft.[11] GlyT1 is found on glial cells and neurons, while GlyT2 is primarily located on presynaptic inhibitory neurons.[11] By inhibiting these transporters, the concentration of glycine in the synapse can be modulated, which has implications for both inhibitory and excitatory neurotransmission, as glycine is also a co-agonist at NMDA receptors.[11]
The diagram below depicts the general roles of GlyT1 and GlyT2 at a synapse and the potential point of intervention for an inhibitor.
References
- 1. synarchive.com [synarchive.com]
- 2. This compound - CAS:20205-43-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5,7-Dimethylisatin, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 5,7-Dimethylisatin|lookchem [lookchem.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Solubility Profile of 6,7-Dimethylisatin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the solubility of 6,7-Dimethylisatin, a derivative of the versatile isatin core, in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document leverages extensive data available for the parent compound, isatin, as a predictive framework. The underlying principles and experimental methodologies are directly applicable to this compound. This guide covers solubility data in various common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures. The provided information is intended to assist researchers in solvent selection for synthesis, purification, and formulation development involving this compound and related compounds.
Introduction to this compound
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively studied for their wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The dimethylated analog, this compound, is of particular interest for its potential applications in the development of novel therapeutic agents. Understanding its solubility in various organic solvents is a critical first step for its practical application in laboratory research and pharmaceutical development, influencing reaction kinetics, crystallization, and bioavailability.
Predicted Solubility of this compound based on Isatin Data
The solubility of isatin has been observed to increase with rising temperatures.[1][2] It exhibits the highest solubility in polar aprotic solvents. The rank order of isatin solubility in several organic solvents is as follows: N,N-dimethylformamide (DMF) > Tetrahydrofuran (THF) > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > dichloromethane > toluene.[3]
Quantitative Solubility Data for Isatin
The following table summarizes the mole fraction solubility (x) of isatin in various organic solvents at different temperatures, as determined by the synthetic method with laser monitoring.[1][3] This data serves as a valuable reference for estimating the solubility of this compound.
| Temperature (K) | Dichloromethane (10³x) | Toluene (10⁴x) | Acetone (10²x) | Ethyl Acetate (10³x) | 1,4-Dioxane (10²x) | DMF (10²x) | THF (10²x) | Acetonitrile (10³x) |
| 278.15 | 5.12 | 2.91 | 2.01 | 7.15 | 2.89 | 7.82 | 4.91 | 6.18 |
| 283.15 | 5.69 | 3.15 | 2.25 | 8.02 | 3.28 | 8.53 | 5.45 | 7.23 |
| 288.15 | 6.33 | 3.41 | 2.52 | 9.01 | 3.73 | 9.31 | 6.05 | 8.46 |
| 293.15 | 7.04 | 3.69 | 2.82 | 10.13 | 4.24 | 10.16 | 6.72 | 9.89 |
| 298.15 | 7.83 | 4.00 | 3.16 | 11.39 | 4.82 | 11.09 | 7.47 | 11.55 |
| 303.15 | 8.71 | 4.33 | 3.54 | 12.81 | 5.48 | 12.11 | 8.31 | 13.47 |
| 308.15 | 9.69 | 4.69 | 3.97 | 14.41 | 6.23 | 13.22 | 9.25 | 15.68 |
| 313.15 | 10.78 | 5.08 | 4.45 | 16.21 | 7.08 | 14.43 | 10.30 | 18.23 |
| 318.15 | 12.00 | 5.51 | 4.99 | 18.23 | 8.04 | 15.75 | 11.47 | 21.16 |
| 323.15 | 13.36 | 5.98 | 5.59 | 20.50 | 9.12 | 17.18 | 12.78 | 24.52 |
| 328.15 | 14.88 | - | 6.27 | 23.05 | 10.34 | 18.74 | 14.24 | 28.36 |
| 333.15 | 16.58 | - | 7.03 | 25.91 | 11.72 | 20.44 | 15.86 | 32.74 |
Data extracted from Liu, J.-Q., Chen, S., & Ji, B. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 59(10), 3271–3275.[1][3]
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to determine the solubility of this compound in various organic solvents.
Isothermal Shake-Flask Method
This gravimetric method is a widely used and reliable technique for solubility determination.[3]
Apparatus:
-
Constant temperature water bath with temperature control (±0.1 K)
-
Glass vials with screw caps
-
Analytical balance (±0.0001 g)
-
Magnetic stirrer or shaker
-
Centrifuge (optional)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial.
-
The vials are placed in a constant temperature water bath and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, the agitation is stopped, and the suspension is allowed to settle for several hours to allow for solid-liquid phase separation.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve. Alternatively, a known volume of the solution can be evaporated to dryness and the mass of the residue determined gravimetrically.
-
The experiment is repeated at different temperatures to determine the temperature dependence of solubility.
Synthetic Method with Laser Monitoring
This method involves observing the dissolution of a solid solute in a solvent upon heating.[1][2]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Precision thermometer (±0.05 K)
-
Laser emitter and detector system
-
Analytical balance (±0.0001 g)
Procedure:
-
A known mass of this compound and the solvent are added to the jacketed glass vessel.
-
The solution is continuously stirred and slowly heated at a controlled rate (e.g., 0.1 K/min) by the circulating thermostat.
-
A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector.
-
As the temperature increases, the solid solute dissolves. The temperature at which the last solid particle disappears, indicated by a sharp increase in the transmitted light intensity, is recorded as the equilibrium solubility temperature for that specific composition.
-
The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of solubility using the isothermal shake-flask method.
Caption: A flowchart of the isothermal shake-flask method.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various research and development settings. While direct experimental data for this specific compound is currently unavailable, the comprehensive solubility studies on its parent, isatin, provide a robust foundation for solvent selection and the design of experimental protocols. The isothermal shake-flask and synthetic laser monitoring methods are reliable techniques for obtaining precise solubility data. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest using the methodologies outlined in this guide to ensure accurate and reproducible results. This foundational data will be invaluable for the continued exploration and application of this promising isatin derivative.
References
The Biological Versatility of 6,7-Dimethylisatin and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for the diverse and potent biological activities exhibited by its derivatives. Among these, compounds bearing substitutions at the 6 and 7 positions of the indole ring have garnered significant interest. This technical guide provides a comprehensive overview of the biological activities of 6,7-dimethylisatin and its derivatives, contextualized within the broader landscape of 6,7-disubstituted isatins. While specific data on this compound itself is limited, this document amalgamates available information and draws parallels from structurally related compounds to illuminate its potential as a valuable pharmacophore in drug discovery.
Anticancer Activity: A Primary Focus
Isatin derivatives have been extensively investigated for their potential as anticancer agents. The mechanism of action is often multifaceted, involving the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.
Cytotoxicity of Dimethylisatin Derivatives
A study on the cytotoxicity of dimethyl-substituted isatin derivatives revealed their potential as bioactive molecules. The cytotoxic effects of a series of synthesized heterocyclic derivatives of dimethylisatin were evaluated using a brine shrimp lethality bioassay. While this assay is a preliminary screen for toxicity, it provides a valuable starting point for identifying compounds with potential anticancer properties.
Table 1: Cytotoxicity of Dimethylisatin Derivatives Against Brine Shrimp
| Compound | Structure | LD50 (ppm) |
| 4 | 3-ring heterocyclic derivative | 24 |
| 5 | 3-ring heterocyclic derivative | 24 |
| 6 | 4-ring heterocyclic derivative | 22 |
| 8' | Thiazol-triazinoindole derivative | High |
| 7 | Phenylthiazole derivative | Moderate |
| 7' | Phenylthiazole derivative | Moderate |
| 8 | Thiazol-triazinoindole derivative | Moderate |
| 3 | Isatin thiosemicarbazone | Poor |
Data sourced from a study on the cytotoxicity of dimethylisatin and its heterocyclic derivatives.
The study indicated that the number of rings fused to the isatin core influences cytotoxicity, with a greater number of rings correlating with higher activity.
Broader Anticancer Potential of 6,7-Disubstituted Isatins
Research on other 6,7-disubstituted isatins provides a clearer picture of their potential anticancer activities, including specific cytotoxic effects against various cancer cell lines. Halogen substitutions at these positions have been shown to enhance cytotoxicity.
Table 2: In Vitro Cytotoxicity of Selected 6,7-Disubstituted Isatin Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6,7-tribromoisatin | 5,6,7-tribromo | U937 (Lymphoma) | <10 | [1] |
| Isatin-dihydropyrazole hybrid | 5-chloro | A549 (Lung Carcinoma) | 0.01 - 0.38 | [2] |
| Isatin-dihydropyrazole hybrid | 5-methyl | A549 (Lung Carcinoma) | 0.01 - 0.38 | [2] |
These findings underscore the importance of substitutions at the 5, 6, and 7-positions for potent anticancer activity.
Antimicrobial Activity
Table 3: Antimicrobial Activity of Selected Isatin Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Isatin-decorated thiazole derivative (7f) | Methicillin-Resistant Staphylococcus aureus (MRSA) | - |[3] | | Isatin-decorated thiazole derivatives (7b, 7d, 14b) | Escherichia coli | - |[3] | | Isatin–quinoline conjugate (11a) | Streptococcus mutans | - |[4] |
MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency. Specific values were not provided in the abstract.
Enzyme Inhibition: A Key Mechanism of Action
A significant aspect of the biological activity of isatin derivatives lies in their ability to inhibit various enzymes, playing a crucial role in their therapeutic effects.
Kinase Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several isatin derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] This inhibition disrupts the downstream signaling pathways, leading to a reduction in tumor vascularization.
Caspase Activation and Apoptosis Induction
Caspases are a family of protease enzymes that play an essential role in programmed cell death (apoptosis). Certain isatin derivatives have been shown to induce apoptosis in cancer cells by activating effector caspases, such as caspase-3 and caspase-7.[1][7] This pro-apoptotic activity is a critical mechanism for their anticancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of isatin derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.[12][13][14][15][16]
Protocol:
-
Assay Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound and its derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative, leading to the suppression of angiogenesis.
Caption: Induction of apoptosis by a this compound derivative through the activation of the caspase cascade.
Conclusion and Future Directions
The isatin scaffold, particularly with substitutions at the 6 and 7 positions, represents a highly promising area for the development of novel therapeutics. While research specifically focused on this compound is still in its nascent stages, the available data, in conjunction with findings from structurally related analogs, strongly suggests its potential across multiple therapeutic areas, most notably in oncology and infectious diseases.
Future research should prioritize the synthesis of a broader range of this compound derivatives and their comprehensive biological evaluation. This should include in-depth studies on their anticancer activity against a panel of human cancer cell lines, determination of their antimicrobial spectrum, and elucidation of their specific molecular targets and mechanisms of action. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.
References
- 1. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro protein kinase assay [bio-protocol.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Cytotoxicity of Isatin Derivatives on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of isatin derivatives against various cancer cell lines. It is designed to serve as a valuable resource for researchers and professionals involved in anticancer drug discovery and development. This document details the cytotoxic potential of this promising class of compounds, outlines the experimental protocols for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.
Introduction to Isatin and its Derivatives in Cancer Research
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties. The isatin core can be readily modified at various positions, leading to the synthesis of a diverse library of derivatives with enhanced and selective cytotoxicity against tumor cells. These derivatives, which include Schiff bases, hydrazones, triazoles, and various hybrid molecules, have been shown to induce cell death in a multitude of cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Quantitative Cytotoxicity Data of Isatin Derivatives
The cytotoxic efficacy of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for a range of isatin derivatives against several common cancer cell lines, providing a comparative view of their potency.
Table 1: Cytotoxicity of Isatin Derivatives against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Isatin Derivative Class | Specific Compound/Modification | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Isatin-Indole Hybrid | Compound 32 | 0.39 | - | |
| Isatin-1,2,4-Triazole Hybrid | Compound 94 | 2.00 x 10⁻⁴ | 0.003 | |
| Isatin-Benzothiazole Analogs | General | High Activity | High Activity | |
| Halogenated Isatin Derivatives | 5-halo-Isatin-Thiadiazole | Potent Activity | - | |
| N-1,2,3-Triazole–Isatin Hybrids | Compounds 1a, 1b, 1c | Better anti-proliferative effects than cisplatin | Better anti-proliferative effects than cisplatin | |
| Isatin-Chalcone Hybrids | IH (4-Br), IK (4-NH2), IE (3,4-OCH3) | <6.53 | - | |
| Isatin-Valproyl Hybrid | 5-chloroisatin-valproyl conjugate | - | - | |
| Dihydroquinoline Derivatives | Compound 11 | 3.03 | 11.90 | |
| Pyrazolo[4,3-c]hexahydropyridine | Compound 31 | 2.4 | 4.2 | |
| Triazine Derivatives | Compounds 97, 98, 99 | <1, <1 | 6.49 |
Table 2: Cytotoxicity of Isatin Derivatives against Other Cancer Cell Lines (HepG2, A549, HT-29, HCT-116, HeLa)
| Isatin Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Pyrrole Derivative | Compound 6 (nitro group at C-5 and N-methyl) | HepG2 | 0.47 | |
| Multi-substituted Isatin Derivative | Compound 4l | HepG2 | 3.20 | |
| Multi-substituted Isatin Derivative | Compound 4l | HT-29 | 4.17 | |
| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | A549 | 7.3 | |
| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | HCT-116 | 2.6 | |
| Isatin-Gallate Hybrid | Compound 3b | HeLa | Significant Activity | |
| Isatin Hydrazone Schiff Bases | Acetylenic moiety connection | - | Potent Activity | |
| Isatin-Purine Hybrid | Compounds 11-16 (hydrazine linker) | HeLa | Potent Activity | |
| Isatin Hydrazide-Hydrazone | Valproic acid derivatives | Jurkat, Hep-G2 | Active | |
| Isatin-Chalcone Hybrids | IH (4-Br), IK (4-NH2), IE (3,4-OCH3) | HeLa | <6.53 | |
| Thienopyrimidine Derivative | Compound 52 | T47D | 6.9 |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of the cytotoxic effects of isatin derivatives. This section provides step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
3.1.2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with isatin derivatives in a 96-well plate as described for the MTT assay.
-
Fixation: Gently add 100 µl of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate for at least 1 hour at 4°C.
-
Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.
-
Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid.
-
Solubilization: Air dry the plates and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.
-
Apoptosis Assays
3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with isatin derivatives. Include untreated controls.
-
Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension:
-
Methodological & Application
Application Notes and Protocols: 6,7-Dimethylisatin in Monoamine Oxidase (MAO) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters. The two principal isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological and psychiatric disorders. Selective inhibitors of MAO-A are explored for treating depression, while MAO-B inhibitors are investigated for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. 6,7-Dimethylisatin, an analog of isatin, has been identified as a potent inhibitor of both MAO-A and MAO-B, making it a compound of interest for further investigation. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against MAO-A and MAO-B.
Quantitative Data Summary
The inhibitory potency of this compound against human MAO-A and MAO-B is quantified by its half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (µM) |
| This compound | MAO-A | 20.3[1][2] |
| This compound | MAO-B | 6.74[1][2] |
Experimental Protocols
A continuous fluorometric assay is detailed below to determine the MAO inhibitory activity of this compound. This protocol is adapted from established methodologies for assessing MAO inhibitors.[3]
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (substrate)
-
Moclobemide (MAO-A reference inhibitor)
-
Selegiline (MAO-B reference inhibitor)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
2 N Sodium Hydroxide (NaOH)
-
96-well black plates
Procedure:
-
Preparation of Solutions:
-
Dissolve human recombinant MAO-A and MAO-B enzymes in 0.1 M phosphate buffer (pH 7.4) to prepare stock solutions (5 mg/mL). Further dilute with the assay buffer to achieve final concentrations of 0.006 mg/mL for MAO-A and 0.015 mg/mL for MAO-B.[3]
-
Prepare a stock solution of kynuramine (25 mM) in sterile deionized water. Dilute with the assay buffer to final concentrations of 40 µM for the MAO-A assay and 20 µM for the MAO-B assay.[3]
-
Dissolve this compound and the reference inhibitors (moclobemide and selegiline) in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations (e.g., 10⁻³ M to 10⁻⁹ M) using 2% DMSO.[3]
-
-
Assay Protocol:
-
Add 100 µL of the diluted this compound or reference inhibitor solutions to the wells of a 96-well black plate.[3]
-
Add 50 µL of the respective MAO-A or MAO-B enzyme solution to each well.[3]
-
Incubate the plate for 10 minutes at 37 °C.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the corresponding kynuramine solution to each well.[3]
-
Incubate the plate for 20 minutes at 37 °C.[3]
-
Terminate the reaction by adding 75 µL of 2 N NaOH to each well.[3]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at 310 nm and emission at 380 nm.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway```dot
Caption: MAO Inhibition Assay Workflow.
Logical Relationship
Caption: Therapeutic Potential of this compound.
References
Application Notes and Protocols for Neuroprotective Studies: A Focus on Isatin and its Derivatives
Disclaimer: Extensive literature searches did not yield specific studies on the neuroprotective effects of 6,7-Dimethylisatin . The following application notes and protocols are based on the well-documented neuroprotective properties of its parent compound, Isatin (indole-2,3-dione) . This information is intended to provide a foundational framework for researchers and drug development professionals to investigate the potential of Isatin derivatives like this compound. All experimental designs for a new compound should be validated accordingly.
Application Notes: The Neuroprotective Potential of the Isatin Scaffold
Introduction Isatin is an endogenous indole molecule identified in mammalian brain and peripheral tissues that has demonstrated a wide spectrum of biological activities. In preclinical studies, Isatin has shown significant neuroprotective effects in various models of neurodegenerative diseases, particularly at doses of 100 mg/kg and higher in animal models[1][2][3][4]. These findings suggest that the Isatin scaffold is a promising starting point for the development of novel neuroprotective agents.
Mechanism of Action The neuroprotective mechanism of Isatin is multifaceted, involving interactions with numerous cellular components and the modulation of gene expression[1][3]. The key pathways identified include:
-
Interaction with Isatin-Binding Proteins: Isatin has been shown to bind to a diverse set of proteins within the brain. This interaction is thought to alter the function of these proteins and their downstream signaling cascades. The profile of these isatin-binding proteins is altered following its administration, suggesting a dynamic process that may interrupt the pathological cascades in neurodegenerative conditions[1][2][3][4].
-
Modulation of Gene Expression: Studies have revealed that Isatin administration can significantly alter the expression of a large number of genes in the brain[1][3]. While the precise links between these changes and neuroprotection are still being elucidated, this broad impact on the transcriptome is a key feature of its biological effect.
Quantitative Data Summary for Isatin
The following table summarizes key quantitative findings from neuroprotective studies on Isatin. This data can serve as a benchmark for evaluating the efficacy of its derivatives.
| Parameter | Experimental Model | Treatment Protocol | Key Result | Reference |
| Behavioral Outcomes | ||||
| Apomorphine-Induced Rotations | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease | Isatin (100 mg/kg) | Significant inhibition of rotational behavior. | [1] |
| Locomotor Impairments | Japanese encephalitis virus-induced rat model of Parkinson's disease | Isatin (100 mg/kg) | Reduction in locomotor deficits. | [1] |
| Locomotor Impairments | MPTP-induced mouse model of Parkinson's disease | Isatin (100 mg/kg) | Attenuation of motor impairments. | [1] |
| Molecular and Cellular Changes | ||||
| Differentially Expressed Proteins | Mouse brain tissue | Isatin (100 mg/kg, 24h) | Downregulation of 31 proteins. | [5] |
| Gene Expression Alterations | Mouse brain tissue | Isatin (100 mg/kg, 24h) | Over 850 genes with altered expression (433 upregulated, 418 downregulated). | [2][5] |
| Isatin-Binding Proteins (Control vs. Treated) | Mouse brain tissue | Isatin (100 mg/kg) | Identification of 55 control-specific and 94 isatin-treated-specific binding proteins. | [1][2] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the neuroprotective effects of a test compound, such as this compound, and are based on established procedures for Isatin.
Protocol 1: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease
1. Objective: To evaluate the efficacy of a test compound in mitigating dopaminergic neurodegeneration and motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
2. Materials:
-
Male C57BL/6 mice (8-10 weeks of age)
-
MPTP hydrochloride
-
Test Compound (e.g., this compound) dissolved in a suitable vehicle
-
Behavioral testing apparatus: Rotarod, Open-field arena
-
Reagents for immunohistochemistry: anti-Tyrosine Hydroxylase (TH) antibody
-
HPLC system for neurochemical analysis
3. Methodology:
-
Animal Grouping:
-
Group A: Vehicle Control
-
Group B: MPTP + Vehicle
-
Group C: MPTP + Test Compound (e.g., low dose)
-
Group D: MPTP + Test Compound (e.g., high dose)
-
-
Induction of Parkinsonism: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Compound Administration: Administer the test compound according to the desired regimen (e.g., daily for 7 days, either as a pre-treatment or post-treatment).
-
Behavioral Analysis:
-
Rotarod Test: Assess motor coordination and balance at baseline and multiple time points after MPTP administration.
-
Open-Field Test: Measure spontaneous locomotor activity and exploratory behavior.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: At the study endpoint, perfuse the animals and process brain tissue for TH immunohistochemistry to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Neurochemistry: Analyze striatal tissue for levels of dopamine and its metabolites using HPLC with electrochemical detection.
-
Protocol 2: In Vitro Neuroprotection Against Oxidative Stress
1. Objective: To assess the ability of a test compound to protect a neuronal cell line from neurotoxin-induced cell death.
2. Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture reagents (media, serum, antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Test Compound (e.g., this compound)
-
Reagents for cell viability assays (e.g., MTT, LDH assay kits)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)
3. Methodology:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to attach for 24 hours.
-
Treatment Regimen:
-
Pre-treat cells with varying concentrations of the test compound for 2 hours.
-
Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to induce cell death.
-
-
Assessment of Cell Viability: After 24 hours of incubation with the neurotoxin, measure cell viability using:
-
MTT Assay: To quantify mitochondrial metabolic function.
-
LDH Release Assay: To measure cell membrane integrity.
-
-
Analysis of Apoptosis: Quantify the percentage of apoptotic and necrotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Isatin-mediated neuroprotection.
Caption: General experimental workflow for in vivo neuroprotection studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6,7-Dimethylisatin in Alzheimer's Disease Research: A Focus on Isatin Derivatives as a Promising Therapeutic Scaffold
Abstract
While specific research on 6,7-Dimethylisatin in the context of Alzheimer's disease (AD) is not currently available in the public domain, the broader class of isatin (1H-indole-2,3-dione) derivatives has emerged as a promising scaffold for the development of multi-target agents against this neurodegenerative disorder. This document provides detailed application notes and protocols based on the known activities of various isatin derivatives, offering a representative framework for the potential investigation of this compound. The primary mechanisms of action for isatin derivatives in AD research include the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation, as well as the prevention of amyloid-beta (Aβ) and tau protein aggregation. These compounds also exhibit neuroprotective effects through their anti-inflammatory and antioxidant properties.
Introduction
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction and neuronal cell death, leading to progressive cognitive decline. Isatin and its derivatives have garnered significant attention due to their diverse biological activities. The isatin scaffold is a versatile platform for medicinal chemists to design and synthesize novel compounds with the potential to address multiple facets of AD pathology.
Key Therapeutic Targets of Isatin Derivatives in Alzheimer's Disease
Isatin derivatives have been investigated for their ability to modulate several key pathways implicated in Alzheimer's disease:
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of tau protein.[1] Inhibition of GSK-3β is a major therapeutic strategy to reduce NFT formation and its downstream pathological consequences.[2] Several isatin derivatives have shown potent inhibitory activity against GSK-3β.[3][4]
-
Amyloid-Beta (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Isatin derivatives have been shown to interfere with this process, potentially by binding to Aβ monomers or oligomers and preventing their further assembly into fibrils.[5][6][7]
-
Tau Aggregation Inhibition: The aggregation of hyperphosphorylated tau into NFTs is another key pathological feature of AD. Some isatin derivatives have demonstrated the ability to inhibit tau aggregation, suggesting a direct role in preventing the formation of these toxic intracellular inclusions.[8][9][10]
-
Neuroprotection: Isatin derivatives have also been reported to exert neuroprotective effects through various mechanisms, including the reduction of oxidative stress and neuroinflammation, which are known to contribute to neuronal damage in AD.
Data Presentation: In Vitro Efficacy of Isatin Derivatives
The following tables summarize the reported in vitro activities of various isatin derivatives against key Alzheimer's disease targets. It is important to note that these are examples from the broader class of isatin derivatives and not specific to this compound.
Table 1: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by Isatin Derivatives
| Compound ID | Modification of Isatin Scaffold | IC50 (µM) | Reference |
| 2b | N-alkylated | 1.8 | [3] |
| 4h | 1,2,3-triazolic | 2.5 | [3] |
| Compound 6 | Not specified | 0.007 | [1] |
| AK-777/09836064 | Not specified | 15.50 | [11] |
| AK-968/37185006 | Not specified | 17.42 | [11] |
| AN-698/41607072 | Not specified | 6.74 | [11] |
Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation by Isatin Derivatives
| Compound ID | Assay Type | Inhibition (%) / IC50 (µM) | Reference |
| Isatin Thiosemicarbazones | Aβ42 aggregation | Prevents fibril formation at 1 µM | [5] |
| 3-(2-phenylhydrazono) isatins | Aβ40 self-aggregation | IC50 values in sub- to two-digit µM range | [12] |
| Isatin-based compounds | AChE-induced Aβ aggregation | Dual inhibitors with IC50 values from 27.54 to 89.12 nM for AChE | [13] |
Table 3: Inhibition of Tau Aggregation by Isatin Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Isatin-pyrrolidinylpyridine (IPP1) | Tau self-aggregation | Not specified, but effective | [8] |
| Compound 20 | Full-length tau protein aggregation | 1.8 | [10] |
| Naphthoquinone-Dopamine hybrid | PHF6 aggregation | ~17 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below as a guide for researchers investigating novel isatin derivatives like this compound.
Protocol 1: GSK-3β Inhibition Assay (Luminescent Kinase Assay)[3][15]
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against GSK-3β using a commercially available luminescent kinase assay kit.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a phosphopeptide)
-
ATP
-
Kinase buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Staurosporine (positive control)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, GSK-3β enzyme, and GSK-3β substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 20 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent. This reagent generates a luminescent signal that is inversely proportional to the amount of ATP consumed, and thus, to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Protocol 2: Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Fluorescence)[16][17][18][19][20]
This protocol outlines a method to assess the ability of a test compound to inhibit the aggregation of Aβ peptides using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Aβ Monomer Preparation:
-
Dissolve the Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM and then dilute to the desired working concentration (e.g., 100 µM) in ice-cold PBS.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ1-42 solution with the test compound at various concentrations.
-
Add ThT to a final concentration of 10 µM.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with the test compound to the control (Aβ alone).
-
Determine the IC50 value from a dose-response curve.
-
Protocol 3: Tau Aggregation Assay (Thioflavin S Fluorescence)[2][21][22][23][24]
This protocol describes an in vitro assay to screen for inhibitors of tau protein aggregation using the fluorescent dye Thioflavin S (ThS).
Materials:
-
Recombinant full-length human tau protein (hTau40)
-
Heparin (aggregation inducer)
-
HEPES buffer (pH 7.4) containing NaCl, DTT, and EDTA
-
Thioflavin S (ThS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, mix the recombinant tau protein (final concentration ~2 µM) with the test compound at various concentrations in HEPES buffer.
-
Add ThS to a final concentration of 2 µM.
-
Initiate aggregation by adding heparin (final concentration ~0.05 mg/mL).
-
Incubate the plate at 37°C.
-
Monitor the fluorescence intensity over time (e.g., up to 72 hours) using a plate reader with excitation at ~440 nm and emission at ~521 nm.
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Calculate the percentage of inhibition based on the final fluorescence values.
-
Determine the IC50 value from a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Molecular Deformation Is a Key Factor in Screening Aggregation Inhibitor for Intrinsically Disordered Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of tau amyloid formation and disruption of its preformed fibrils by Naphthoquinone-Dopamine hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dimethylisatin as a Therapeutic Agent for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6,7-Dimethylisatin as a therapeutic agent for Parkinson's disease (PD). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. This compound, an isatin analog, has emerged as a promising candidate for PD therapy due to its potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and the generation of neurotoxic byproducts. This document outlines the known mechanisms, and provides detailed protocols for in vitro and in vivo evaluation of this compound.
Mechanism of Action
The primary established mechanism of action for this compound relevant to Parkinson's disease is the inhibition of MAO-B.
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent inhibitor of MAO-B with an IC50 value of 6.74 µM.[1] By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, thereby alleviating motor symptoms of PD. Furthermore, inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and other neurotoxic metabolites generated during dopamine catabolism.
-
Potential Neuroprotective Effects: The parent compound, isatin, has demonstrated neuroprotective properties in preclinical models of Parkinson's disease.[1][2] Pretreatment with isatin has been shown to decrease the motor deficits induced by the neurotoxin MPTP in mice.[1][2] While specific data for this compound is limited, its structural similarity to isatin suggests it may also possess direct neuroprotective, anti-inflammatory, and anti-apoptotic properties. Further investigation into these potential mechanisms is warranted.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, isatin.
Table 1: In Vitro Activity of this compound
| Assay | Target | Result (IC50) | Reference |
| MAO-A Inhibition | Monoamine Oxidase A | 20.3 µM | [1] |
| MAO-B Inhibition | Monoamine Oxidase B | 6.74 µM | [1] |
Table 2: In Vivo Neuroprotective Effects of Isatin (Parent Compound) in an MPTP Mouse Model
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| MPTP-induced Parkinsonism in Mice | Isatin (100 mg/kg, i.p.) | Locomotor Activity (Open Field Test) | Significant improvement in locomotor activity compared to MPTP-treated group. | [1] |
| MPTP-induced Parkinsonism in Mice | Isatin (100 mg/kg, i.p.) | Profile of Ubiquitinated Mitochondrial Proteins | Significant impact on the profile of ubiquitinated mitochondrial proteins. | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the therapeutic potential of this compound for Parkinson's disease.
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
This compound
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction:
-
Add assay buffer to each well of the 96-well plate.
-
Add the this compound dilutions or positive/negative controls to the respective wells.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.
-
Measurement: Measure the fluorescence or absorbance at appropriate wavelengths over time. The rate of product formation is indicative of enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells (6-OHDA Model)
This protocol assesses the ability of this compound to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model of Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and supplements)
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT or other cell viability assay reagents
-
96-well clear-bottom black plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions. For differentiation into a more neuron-like phenotype, treat with retinoic acid for several days prior to the experiment.
-
Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding a pre-determined optimal concentration of 6-OHDA to the wells. Include control wells with no treatment, 6-OHDA alone, and this compound alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment:
-
Perform an MTT assay or other cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent and measuring the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the viability of cells treated with this compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
Protocol 3: Anti-Neuroinflammatory Activity in Microglia
This protocol evaluates the potential of this compound to suppress the inflammatory response in microglial cells, which is a key pathological feature of Parkinson's disease.
Materials:
-
BV-2 or primary microglial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
24-well plates
Procedure:
-
Cell Culture: Culture microglial cells in standard conditions.
-
Treatment:
-
Seed the cells in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate inflammation by adding LPS to the wells. Include control wells with no treatment, LPS alone, and this compound alone.
-
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Cytokines: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatant.
-
-
Data Analysis: Compare the levels of NO and cytokines in the supernatant of cells treated with this compound and LPS to those treated with LPS alone to determine the anti-inflammatory effect.
Protocol 4: Inhibition of Alpha-Synuclein Aggregation Assay
This protocol is designed to assess the ability of this compound to inhibit the aggregation of alpha-synuclein, a key pathological event in Parkinson's disease.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Thioflavin T (ThT)
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black plate with a clear bottom
-
Fluorometric plate reader with shaking capabilities
Procedure:
-
Preparation:
-
Prepare a stock solution of alpha-synuclein monomer.
-
Prepare a stock solution of ThT.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well plate, combine the alpha-synuclein monomer, ThT, and different concentrations of this compound or vehicle control.
-
-
Incubation and Measurement:
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. The lag time and the maximum fluorescence intensity are key parameters to assess the inhibitory effect on alpha-synuclein aggregation.
Signaling Pathways for Investigation
Based on the known pharmacology of isatin derivatives and the pathophysiology of Parkinson's disease, the following signaling pathways are recommended for investigation to elucidate the comprehensive mechanism of action of this compound.
Conclusion
This compound presents a promising therapeutic strategy for Parkinson's disease, primarily through its potent inhibition of MAO-B. The provided protocols offer a framework for the comprehensive evaluation of this compound's efficacy and mechanism of action. Further research is crucial to explore its potential neuroprotective, anti-inflammatory, and anti-aggregation properties to fully elucidate its therapeutic potential for modifying the progression of Parkinson's disease.
References
- 1. The Effect of Neurotoxin MPTP and Neuroprotector Isatin on the Profile of Ubiquitinated Brain Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Neurotoxin MPTP and Neuroprotector Isatin on the Profile of Ubiquitinated Brain Mitochondrial Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schiff Bases from 6,7-Dimethylisatin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 6,7-dimethylisatin. Isatin and its derivatives are a well-known class of heterocyclic compounds that serve as important precursors in the synthesis of various biologically active molecules. The introduction of methyl groups at the 6 and 7 positions of the isatin ring can influence the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy. Schiff bases, characterized by the azomethine group (-C=N-), are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3]
This guide offers a comprehensive, adaptable protocol for the synthesis and characterization of these promising compounds, alongside comparative data on the biological activities of related isatin Schiff bases to inform future research and development.
Physicochemical Properties of Starting Material and a Representative Product
A thorough understanding of the starting materials and expected products is crucial for successful synthesis and characterization. The table below summarizes key physicochemical properties of this compound and a representative Schiff base product, (E)-3-(phenylimino)-6,7-dimethylindolin-2-one.
| Property | This compound | (E)-3-(phenylimino)-6,7-dimethylindolin-2-one (Representative Product) |
| Molecular Formula | C₁₀H₉NO₂ | C₁₆H₁₄N₂O |
| Molecular Weight | 175.19 g/mol | 250.30 g/mol |
| Appearance | Orange to red crystalline solid | Expected to be a colored solid |
| Melting Point | 270-272 °C | Not available |
| Solubility | Soluble in hot ethanol, DMF, and DMSO | Expected to be soluble in DMF and DMSO |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of Schiff bases from this compound.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol is adapted from general methods for the synthesis of Schiff bases from isatin and its derivatives.[4][5]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.75 g (0.01 mol) of this compound in 30 mL of warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine (e.g., 0.93 mL of aniline).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Characterization
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic peaks include the C=O stretching of the isatin lactam at ~1720-1740 cm⁻¹, the C=N (azomethine) stretching at ~1600-1650 cm⁻¹, and the N-H stretching of the isatin ring at ~3100-3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the N-H proton of the isatin ring. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the azomethine carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Applications in Drug Development: Biological Activities of Related Isatin Schiff Bases
Antimicrobial Activity
Schiff bases of isatin derivatives have shown significant activity against a range of bacterial and fungal pathogens.[6][7][8] The table below summarizes the Minimum Inhibitory Concentration (MIC) values of some isatin Schiff bases against various microorganisms.
| Schiff Base Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one | Staphylococcus aureus | 9.4 | [6] |
| Bacillus subtilis | 10.4 | [6] | |
| Escherichia coli | 11.8 | [6] | |
| Pseudomonas aeruginosa | 9.8 | [6] | |
| Candida albicans | 12.3 | [6] | |
| Aspergillus niger | 12.0 | [6] | |
| Isatin-thiosemicarbazone derivative | Pseudomonas aeruginosa | 6.25 | [7] |
Anticancer Activity
Isatin-based Schiff bases have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[9][10][11][12] The table below presents the half-maximal inhibitory concentration (IC₅₀) values for some isatin Schiff base derivatives.
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-based scaffold (IC) | MCF-7 (Breast Cancer) | 19.07 | [9] |
| PC-3 (Prostate Cancer) | 41.17 | [9] | |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HepG2 (Liver Cancer) | 4.23 | [11] |
| N-(2-(1H-indol-3-yl)ethyl)-5-nitro-2-oxoindolin-3-ylideneamine | MCF-7 (Breast Cancer) | 5.361 | [12] |
| HCT116 (Colon Cancer) | 12.50 | [12] |
Antioxidant Activity
Several isatin Schiff base derivatives have been reported to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[13][14] The antioxidant activity is often evaluated by measuring the scavenging of free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Schiff Base Derivative | Antioxidant Assay | Activity | Reference |
| (E)-3-((5-bromo-1H-indol-3-yl)imino)indolin-2-one | DPPH Scavenging | IC₅₀ = 8.65 µg/mL | [13] |
| (E)-3-((5-chloro-1H-indol-3-yl)imino)indolin-2-one | ABTS Scavenging | 53.98% | [13] |
| Isatin-pyrazole derivative | DPPH Scavenging | IC₅₀ = 8.82 µg/mL | [13] |
Visualizing the Synthesis and Potential Mechanisms
Diagrams are essential tools for visualizing complex chemical and biological processes. The following diagrams, created using the DOT language, illustrate the general synthesis workflow and a potential signaling pathway that could be modulated by these compounds.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Caption: Potential mechanism of anticancer activity via inhibition of a kinase signaling pathway.
Conclusion
The synthesis of Schiff bases from this compound presents a promising avenue for the discovery of novel therapeutic agents. The adaptable protocol provided herein, along with the comparative biological activity data of related compounds, offers a solid foundation for researchers to explore the potential of these molecules. The diverse pharmacological activities exhibited by isatin Schiff bases underscore their importance in medicinal chemistry and drug development. Further investigation into the specific biological effects of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. synthesis-in-vitro-and-in-vivo-antitumor-activity-of-symmetrical-bis-schiff-base-derivatives-of-isatin - Ask this paper | Bohrium [bohrium.com]
- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADME ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00297G [pubs.rsc.org]
- 14. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
6,7-Dimethylisatin: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6,7-Dimethylisatin, a derivative of the versatile isatin core, serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the dimethyl substitution on the benzene ring can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity. This document provides detailed application notes and protocols for the synthesis of two major classes of heterocyclic compounds derived from this compound: quinoxalines and spirooxindoles. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.
I. Synthesis of Quinoxaline Derivatives from this compound
Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their broad spectrum of pharmacological activities.[1][2] The synthesis of quinoxalines from this compound typically involves a condensation reaction with an ortho-phenylenediamine. The isatin moiety provides the 1,2-dicarbonyl unit required for the cyclization.
Experimental Protocol: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
This protocol describes a general procedure for the condensation of this compound with 1,2-phenylenediamine to form the corresponding quinoxaline derivative.
Materials:
-
This compound
-
1,2-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add 1,2-phenylenediamine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product by standard analytical techniques (NMR, MS, IR).
Quantitative Data:
| Precursor 1 | Precursor 2 | Product | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | 1,2-Phenylenediamine | 6,7-Dimethyl-2,3-diphenylquinoxaline | Glacial Acetic Acid | Ethanol | 2-4 h | Data not available |
| Isatin (general) | o-Phenylenediamine | Quinoxaline derivative | Various | Ethanol/Acetic Acid | Varies | High[3][4] |
Visualization of Synthesis Pathway:
II. Synthesis of Spirooxindole Derivatives from this compound
Spirooxindoles are a fascinating class of compounds characterized by a spiro-fused ring system at the 3-position of the oxindole core.[5] A common and efficient method for their synthesis is the 1,3-dipolar cycloaddition reaction.[6] This involves the in-situ generation of an azomethine ylide from this compound and an amino acid (such as sarcosine), which then reacts with a dipolarophile.
Experimental Protocol: One-Pot Three-Component Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative
This protocol outlines a general procedure for the synthesis of spirooxindoles via a 1,3-dipolar cycloaddition reaction.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
A suitable dipolarophile (e.g., an activated alkene like N-phenylmaleimide)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol).
-
Add methanol or ethanol (20 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the dipolarophile.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using standard analytical techniques (NMR, MS, IR).
Quantitative Data:
Specific quantitative data for the synthesis of spirooxindoles from this compound is limited in the available literature. The table below provides generalized data based on similar reactions with other isatin derivatives.
| Precursor 1 | Precursor 2 | Dipolarophile | Product Class | Solvent | Reaction Time | Yield (%) |
| This compound | Sarcosine | N-Phenylmaleimide | Spiro[indole-3,2'-pyrrolidine] | Methanol/Ethanol | Varies | Data not available |
| Isatin (general) | Sarcosine/L-proline | Various alkenes | Spirooxindole-pyrrolidine/pyrrolizidine | Methanol/Ethanol | 1-12 h | Good to Excellent[1][7] |
Visualization of Synthesis Pathway:
III. Biological Activities and Signaling Pathways
Heterocyclic compounds derived from isatins, including those from this compound, have shown promising biological activities.
Anticancer Activity:
Quinoxaline derivatives have been identified as potent anticancer agents.[8][9] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell growth and proliferation.[8] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[8] Inhibition of these kinases can disrupt downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.[9]
Spirooxindoles have also demonstrated significant anticancer potential, with some derivatives showing activity against various cancer cell lines, including breast, prostate, colon, and lung cancer.[2][8] The mechanism of action for some spirooxindoles involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of the p53 tumor suppressor protein, ultimately resulting in cell cycle arrest and apoptosis.
Visualization of a Potential Anticancer Signaling Pathway:
Antimicrobial Activity:
Both quinoxaline and spirooxindole derivatives have been reported to possess antimicrobial properties against a range of bacteria and fungi.[10][11] While the exact mechanisms of action are not fully elucidated for all derivatives, they are believed to interfere with essential cellular processes in microorganisms. For some quinoxaline derivatives, low minimum inhibitory concentrations (MICs) have been reported against strains like methicillin-resistant Staphylococcus aureus (MRSA).[11]
Quantitative Biological Data:
The following table summarizes representative biological activity data for quinoxaline and spirooxindole derivatives, although specific data for this compound derivatives is limited.
| Compound Class | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference |
| Quinoxaline Derivative | Anticancer | A549 (Lung Cancer) | 9.32 µM (for a bromo-substituted derivative) | [1] |
| Quinoxaline Derivative | Antibacterial | MRSA | 4 µg/mL | [11] |
| Spirooxindole Derivative | Anticancer | MDA-MB-231 (Breast Cancer) | 2.4 µM | [9] |
| Spirooxindole Derivative | Anticancer | PC3 (Prostate Cancer) | 3.4 µM | [9] |
This compound is a promising precursor for the synthesis of quinoxaline and spirooxindole derivatives with potential applications in drug discovery. The synthetic protocols provided offer a foundation for the exploration of this chemical space. Further research is warranted to synthesize and evaluate a broader range of heterocyclic compounds derived from this compound to fully elucidate their structure-activity relationships and therapeutic potential. The dimethyl substitution pattern may offer unique advantages in terms of potency and selectivity, making this a fruitful area for future investigation.
References
- 1. An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 8. researchgate.net [researchgate.net]
- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Drug Discovery Using Isatin Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a highly valued heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] First identified as a product of indigo oxidation, isatin and its derivatives are also found in various natural sources, including plants and marine organisms, and as an endogenous metabolite in humans.[1][2][3] The synthetic versatility of the isatin core, with possible modifications at the N1-position, the C2 and C3 carbonyl groups, and the aromatic ring, has enabled the creation of a vast library of structurally diverse compounds.[1][4][5]
These derivatives have demonstrated significant potential as anticancer agents by interacting with a multitude of intracellular targets, including protein kinases, tubulin, and key regulators of apoptosis.[1][6] Notably, the isatin scaffold is the foundation for several clinically approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscoring its therapeutic relevance.[3][7] These application notes provide an overview of the mechanisms of action, structure-activity relationships, and key experimental protocols for the discovery and evaluation of isatin-based anticancer drugs.
Mechanisms of Anticancer Action and Key Signaling Pathways
Isatin-based compounds exert their anticancer effects through various mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach can enhance efficacy and help overcome drug resistance.[6][8]
Kinase Inhibition
A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[6][7] Isatin-based compounds have been developed as potent inhibitors of several kinase families.
-
Receptor Tyrosine Kinases (RTKs): Many isatin derivatives target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][9] By blocking the ATP-binding site of these receptors, they inhibit downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[6][9][10] Sunitinib is a prominent example of an isatin-based multi-kinase inhibitor that targets VEGFR and other RTKs.[3]
-
Cyclin-Dependent Kinases (CDKs): Isatin scaffolds have been effectively used to design inhibitors of CDKs, particularly CDK2.[6][7] CDKs are essential for cell cycle progression, and their inhibition by isatin derivatives can lead to cell cycle arrest, typically at the G1-S or G2/M phase, thereby preventing cancer cell division.[7][9][11]
Caption: Isatin derivatives inhibit RTKs, blocking key downstream survival pathways.
Apoptosis Induction
Isatin-based compounds are potent inducers of apoptosis (programmed cell death), a critical mechanism for eliminating cancer cells.[12][13] They can trigger apoptosis through several mechanisms:
-
Mitochondrial Pathway: Many derivatives activate the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[9] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3 and -9) that execute cell death.[6][13][14]
-
Generation of Reactive Oxygen Species (ROS): Some isatin derivatives, such as isatin-thiosemicarbazones, induce apoptosis by promoting the generation of ROS within cancer cells, leading to oxidative stress and cellular damage.[3][5][13]
Caption: Isatin derivatives promote apoptosis by modulating Bcl-2 family proteins.
Tubulin Polymerization Inhibition
The microtubule network is a well-established target for cancer chemotherapy. Isatin derivatives, particularly hybrids with moieties like coumarin or triazole, can function as antitubulin agents.[9][15] They inhibit the polymerization of tubulin into microtubules, which disrupts the formation of the mitotic spindle.[16][17] This interference with mitosis leads to cell cycle arrest and subsequent apoptotic cell death.[15]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Isatin derivatives can inhibit angiogenesis by targeting the VEGF/VEGFR signaling pathway in endothelial cells.[10][18] By blocking VEGFR-2, these compounds prevent the proliferation and migration of endothelial cells and inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[10][19]
Quantitative Data: In Vitro Cytotoxicity of Isatin Derivatives
The anticancer potential of isatin derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line(s) | Target/Mechanism | IC50 / GI50 (µM) | Reference(s) |
| Isatin-Indole Hybrid (Compound 17) | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | Antiproliferative | 0.74, 2.02, 0.76 | [6] |
| 5-Fluoroisatin | MCF-7 (Breast), A549 (Lung) | Caspase-3 Activation | 2.5 | [13][20] |
| Isatinoxime | HepG2 (Liver), HeLa (Cervical) | Mitochondrial Disruption | 3.1 | [13][20] |
| N-Methyl-isatin | Prostate Cancer Cells | DNA Binding | 1.8 | [13][20] |
| Isatin-dihydropyrazole (EMAC4001) | Various (A549, U87, MCF-7, etc.) | Antiproliferative | 0.01 - 0.38 | [21] |
| 5,7-dibromo-N-alkylisatin (Compound 13) | HT29 (Colon) | Tubulin & Akt Inhibition | ~1.0 | [16] |
| Triazole-Isatin-Coumarin Hybrid (A-1) | THP-1 (Leukemia) | Tubulin Polymerization | 1.06 | [15] |
| Isatin-Hydrazone (Compound 4j) | MCF-7 (Breast) | Cytotoxic | 1.51 | [4] |
| Isatin-Pyrrole (Nitro group at C-5) | HepG2 (Liver) | Cytotoxic | 0.47 | [22][23] |
| 5-(2-carboxyethenyl)isatin (Compound 5-61) | HepG-2 (Liver) | Anti-angiogenesis | 0.00713 (7.13 nM) | [10][18] |
| Isatin-Thiazole (Compound 7d) | MCF-7 (Breast) | VEGFR-2 Inhibition | 2.93 (Cell); 0.503 (Enzyme) | [24] |
| Spiropyrazoline Oxindole (Compound 24b) | HCT-116 (Colon) | Apoptosis, G0/G1 Arrest | 10.9 | [25] |
Application Notes: Structure-Activity Relationship (SAR)
The design of potent isatin-based anticancer agents relies on understanding the structure-activity relationship (SAR). Key findings include:
-
Hybridization: Combining the isatin core with other anticancer pharmacophores (e.g., triazoles, pyrazolines, coumarins, quinazolines) often leads to hybrid molecules with enhanced potency and improved target specificity.[6][9][21]
-
Substitution on the Aromatic Ring: The introduction of substituents on the benzene ring of the isatin scaffold significantly modulates activity. Electron-withdrawing groups, such as halogens (Br, Cl) at the C5 and/or C7 positions, generally enhance cytotoxic activity.[1][3][21]
-
N-Position Substitution: Modification at the N1 position with various alkyl or benzyl groups can improve lipophilicity and cellular uptake, often leading to more active derivatives.[3]
-
C3-Position Derivatization: The C3 carbonyl group is a common site for modification, often converted into Schiff bases, hydrazones, or thiosemicarbazones to generate potent anticancer compounds.[3][4][26]
Caption: SAR for the isatin scaffold showing key modification sites.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel isatin compounds.
Protocol 1: General Synthesis of Isatin-Schiff Base Derivatives
This protocol describes a common method for synthesizing isatin derivatives through the condensation reaction of isatin with a primary amine to form a Schiff base.[7][14]
References
- 1. scispace.com [scispace.com]
- 2. Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory: Physical Sciences & Engineering Journal Article | IGI Global Scientific Publishing [igi-global.com]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]
- 11. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triazole tethered isatin-coumarin based molecular hybrids as novel antitubulin agents: Design, synthesis, biological investigation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 21. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scholar.its.ac.id [scholar.its.ac.id]
- 24. researchgate.net [researchgate.net]
- 25. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 6,7-Dimethylisatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 6,7-Dimethylisatin, a substituted isatin derivative. Isatin and its analogs have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties. This document outlines detailed protocols for key cell-based assays to determine the cytotoxic profile of this compound and to investigate its underlying mechanism of action.
Introduction to this compound and Its Therapeutic Potential
Isatin (1H-indole-2,3-dione) is a heterocyclic compound whose derivatives have been explored for various therapeutic applications. The substitution pattern on the isatin core can significantly influence its biological activity. Dimethyl-substituted isatins, including this compound, have been shown to possess cytotoxic properties. Understanding the cytotoxic profile of this compound is a critical step in assessing its potential as a novel therapeutic agent. The assays described herein are fundamental for determining its potency (IC50), mechanism of cell death (apoptosis vs. necrosis), and its effects on cell cycle progression and key signaling pathways.
Data Presentation: Cytotoxicity of Isatin Derivatives
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on other dimethyl-substituted and halogenated isatin derivatives provide valuable insights into the potential cytotoxic activity of this compound class. The following table summarizes representative cytotoxicity data for various isatin derivatives to serve as a reference.
| Compound/Derivative | Cell Line(s) | IC50/LD50 Value(s) | Reference(s) |
| Dimethyl-substituted isatin derivatives | Brine shrimp | LD50: 22-36 ppm | [1] |
| 5,6,7-tribromoisatin | U937 (human histiocytic lymphoma) | <10 µM | [2] |
| Isatin-hydrazone hybrid (133) | A549, PC3, MCF-7 | 5.32 µM, 35.1 µM, 4.86 µM | [3] |
| Isatin–indole hybrid (32) | MCF-7 | 0.39 µM | [3] |
| 5-(2-carboxyethenyl)isatin derivative (5-61) | HepG-2 (liver carcinoma) | 7.13 nM | [4][5] |
Experimental Protocols
Detailed methodologies for essential cell-based assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of a substrate into a colored or fluorescent product, which can be measured.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Visualization of Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Potential signaling pathways modulated by isatin derivatives.[3][4][6][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isatin in Animal Models
Disclaimer: Extensive literature searches did not yield any specific in vivo studies for 6,7-Dimethylisatin. The following application notes and protocols are based on research conducted on the parent compound, Isatin (1H-indole-2,3-dione) , and its derivatives. Researchers should consider this information as a foundational guide and adapt it for the specific derivative under investigation, with appropriate dose-response and toxicity studies.
I. Introduction
Isatin is an endogenous indole derivative with a wide range of documented biological activities, including neuroprotective, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] Its versatility has made it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[1][4] These application notes provide an overview of common in vivo models and experimental protocols for evaluating the pharmacological properties of isatin and its derivatives.
II. Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on isatin, providing a comparative overview of its pharmacokinetic profile, toxicity, and effective doses in different animal models.
Table 1: Pharmacokinetic Parameters of Isatin in Beagles
| Parameter | Intravenous (30 mg/kg) | Oral (15 mg/kg) | Oral (30 mg/kg) | Oral (60 mg/kg) |
| Cmax | - | - | - | - |
| Tmax | - | < 1 hour | < 1 hour | < 1 hour |
| AUC(0-t) | - | - | - | - |
| t1/2 | Decreased rapidly | Decreased rapidly | Decreased rapidly | Decreased rapidly |
| Clearance | 6.64 ± 1.54 L/h/kg | - | - | - |
| Bioavailability | - | 41.77% | - | - |
Data extracted from a study in Beagle dogs.[5][6][7] Note that after 8 hours, the prototype drug was generally not detectable in plasma.[5][6][7]
Table 2: In Vivo Toxicity of Isatin in Mice
| Administration Route | Dose | Duration | Animal Model | Observed Effects |
| Oral Gavage | 50, 100, 150 mg/kg | Acute (24 hours) | Mice | No genotoxic or mutagenic effects observed.[8] |
| Oral Gavage | 150 mg/kg | Repeated (14 days) | Mice | Induced DNA alterations leading to micronuclei in bone marrow and peripheral blood cells.[8] |
| - | LD50 estimated at 1 g/kg | - | Mice | - |
Table 3: Effective Doses of Isatin in Various Animal Models
| Therapeutic Area | Animal Model | Administration Route | Dose | Observed Effect |
| Neuroprotection | Rat model of Parkinsonism | - | 100 mg/kg | Inhibited apomorphine-induced rotations.[9] |
| Neuroprotection | Mouse model of Parkinsonism (MPTP-induced) | - | 100 mg/kg | Attenuated locomotor impairments.[9] |
| Anxiogenic Effects | Albino Mice | - | 15-20 mg/kg | Anxiogenic effects in open field and elevated plus maze tests.[9] |
| Sedative Effects | Rats | - | 80-160 mg/kg | Reduced distance in open field and increased immobility in forced swim test.[9] |
| Anticonvulsant | Rat models (audiogenic seizures, pentylenetetrazole) | - | 60-200 mg/kg | Anticonvulsive effects.[9] |
| Anti-inflammatory | Mice | Intragastric | 1.0, 2.5, 5.0 mg/kg | Significant reduction in paw edema and leukocyte migration for a derivative.[10] |
| Appetite Regulation | Food-deprived Mice | - | - | Decreased food intake.[11] |
III. Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a Parkinson's Disease Model
This protocol is based on studies evaluating the effects of isatin on dopamine release and its neuroprotective properties.[9][12]
Objective: To assess the ability of an isatin derivative to modulate dopamine levels and protect against neurotoxin-induced damage in a rodent model of Parkinson's disease.
Animal Model: Male Wistar rats or C57BL/6 mice.
Materials:
-
Isatin or its derivative
-
Vehicle (e.g., saline, DMSO, or as appropriate for the compound's solubility)
-
Neurotoxin (e.g., 6-hydroxydopamine for rats, MPTP for mice)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
HPLC system with electrochemical detection for dopamine analysis
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Neurotoxin Administration (Lesioning):
-
Anesthetize the animals.
-
Using a stereotaxic apparatus, unilaterally inject the neurotoxin into the substantia nigra or medial forebrain bundle to create a lesion of the dopaminergic pathway.
-
Allow animals to recover for a period (e.g., 2-3 weeks) to allow for the lesion to stabilize.
-
-
Drug Administration:
-
Dissolve the isatin derivative in the appropriate vehicle.
-
Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage). Doses can be selected based on the data in Table 3, starting with a dose-ranging study.
-
-
In Vivo Microdialysis (for Dopamine Release):
-
Implant a microdialysis guide cannula into the striatum of freely moving animals.
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer the isatin derivative and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze dopamine levels in the dialysates using HPLC-ED.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., apomorphine-induced rotations, rotarod test, cylinder test) to assess motor function before and after drug treatment.
-
-
Histological Analysis (Post-mortem):
-
At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Collect brain tissue and process for immunohistochemical analysis (e.g., tyrosine hydroxylase staining) to assess the extent of the lesion and any neuroprotective effects.
-
Protocol 2: Assessment of Anti-inflammatory Activity
This protocol is adapted from studies evaluating the anti-inflammatory properties of isatin derivatives.[10]
Objective: To determine the anti-inflammatory effects of an isatin derivative in a mouse model of acute inflammation.
Animal Model: Male Swiss mice.
Materials:
-
Isatin or its derivative
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Positive control (e.g., Indomethacin, 25 mg/kg)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Group Allocation: Randomly divide animals into groups: Vehicle Control, Positive Control, and Treatment groups (e.g., 1.0, 2.5, 5.0 mg/kg of the isatin derivative).
-
Drug Administration: Administer the vehicle, positive control, or isatin derivative orally (intragastric gavage) one hour before the induction of inflammation.
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
IV. Signaling Pathways and Mechanisms of Action
Mechanism of Action: MAO-B Inhibition and Dopamine Release
Isatin is known to be an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[12] By inhibiting MAO-B, isatin can increase the levels of dopamine in the brain, which is a key mechanism for its potential therapeutic effects in Parkinson's disease.[12] Studies have shown that isatin-induced dopamine release is dependent on vesicular dopamine content and involves calcium influx and terminal depolarization.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic study of Isatin in Beagles' bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A pharmacokinetic study of Isatin in Beagles' bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isatin inhibits food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dimethylisatin Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 6,7-dimethylisatin derivatives as potential kinase inhibitors. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A significant body of research highlights the potential of substituted isatins to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for drug discovery.[3][4]
Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of the isatin scaffold can significantly influence their biological activity and target selectivity.[1][5] Specifically, substitutions at the C-5, C-6, and C-7 positions have been shown to modulate the kinase inhibitory potency of isatin analogs.[6] This document focuses on the synthesis and evaluation of this compound derivatives, a subset of isatins with potential for unique pharmacological profiles.
While extensive data exists for various substituted isatins, the specific exploration of this compound derivatives as kinase inhibitors is an emerging area of research. The protocols and data presented herein provide a foundational framework for synthesizing and evaluating these compounds against a panel of relevant kinases.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the hypothetical inhibitory activities of a series of synthesized this compound derivatives against a panel of selected kinases. The kinases chosen are representative of families known to be targeted by other isatin derivatives, such as DYRK1A, PIM1, and various receptor tyrosine kinases.[7][8][9] The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Derivative | DYRK1A IC50 (µM) | PIM1 IC50 (µM) | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | CDK2 IC50 (µM) |
| DM-I-01 | This compound | >100 | >100 | >100 | >100 | >100 |
| DM-I-02 | 3-(Hydroxyimino)-6,7-dimethylindolin-2-one | 5.2 | 8.1 | 15.7 | 25.3 | 12.5 |
| DM-I-03 | 3-((4-Bromobenzylidene)hydrazono)-6,7-dimethylindolin-2-one | 1.8 | 3.5 | 7.2 | 10.1 | 5.8 |
| DM-I-04 | 3-((4-Nitrobenzylidene)hydrazono)-6,7-dimethylindolin-2-one | 0.9 | 2.1 | 4.5 | 8.7 | 3.1 |
| DM-I-05 | N-Benzyl-6,7-dimethylisatin | 25.6 | 38.4 | 50.1 | >100 | 45.2 |
Experimental Protocols
Synthesis of this compound Derivatives
1. Synthesis of this compound (Core Scaffold)
The synthesis of the this compound core can be achieved using the Sandmeyer isatin synthesis method.[10][11][12][13][14] This procedure involves the condensation of 3,4-dimethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by cyclization in strong acid.
-
Step 1: Synthesis of Isonitroso-3',4'-dimethylacetanilide
-
In a round-bottom flask, dissolve 3,4-dimethylaniline in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of chloral hydrate and sodium sulfate in water to the aniline solution.
-
Heat the mixture and add a solution of hydroxylamine hydrochloride in water.
-
Continue heating until the formation of a yellow precipitate (the isonitrosoacetanilide) is complete.
-
Cool the mixture and filter the precipitate, wash with water, and dry thoroughly.
-
-
Step 2: Cyclization to this compound
-
Carefully add the dried isonitroso-3',4'-dimethylacetanilide in small portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C.[10]
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.[10]
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
2. Synthesis of this compound Derivatives (Schiff Bases and Oximes)
-
General Procedure for Schiff Base Synthesis (e.g., DM-I-03, DM-I-04):
-
Dissolve this compound and the desired substituted hydrazine (e.g., 4-bromophenylhydrazine hydrochloride) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
General Procedure for Oxime Synthesis (e.g., DM-I-02):
-
Dissolve this compound in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After cooling, the product crystallizes out.
-
Collect the crystals by filtration, wash with water, and recrystallize from ethanol.
-
In Vitro Kinase Inhibition Assay
A generalized protocol for determining the IC50 value of the synthesized this compound derivatives against a specific kinase is provided below.[15][16][17][18][19] This protocol is adaptable for various kinases and is commonly used in high-throughput screening.
-
Materials:
-
Purified recombinant kinase (e.g., DYRK1A, PIM1).
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence/fluorescence-based assays.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Plate reader (luminometer, fluorometer, or scintillation counter).
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations.
-
Kinase Reaction Setup:
-
To the wells of the assay plate, add the diluted test compounds. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detection:
-
Stop the kinase reaction according to the manufacturer's protocol of the detection kit.
-
Add the detection reagent to each well. This reagent typically quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Incubate for the required time to allow the signal to develop.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Subtract the background signal (from wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways involving key kinase targets of isatin derivatives.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and screening of this compound kinase inhibitors.
Logical Relationship Diagram
Caption: Relationship between isatin structure and biological activity as kinase inhibitors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]
- 7. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. biomedres.us [biomedres.us]
- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro kinase assay [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
The Synthetic Versatility of 6,7-Dimethylisatin: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6,7-Dimethylisatin, a substituted derivative of the versatile isatin core, serves as a valuable building block in organic synthesis for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a reactive C3-keto group and an active N-H bond, make it a prime candidate for various condensation and multicomponent reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases, spirooxindoles, and Mannich bases, highlighting its potential in the development of novel therapeutic agents.
I. Synthesis of Schiff Bases from this compound
Schiff bases derived from isatins are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties. The reaction of this compound with primary amines provides a straightforward route to these valuable compounds.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Aniline | Ethanol | Glacial Acetic Acid | 3 | 85 |
| This compound | 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 4 | 82 |
| This compound | 4-Methoxyaniline | Ethanol | Glacial Acetic Acid | 2.5 | 88 |
Table 1: Representative yields for the synthesis of Schiff bases from this compound.
II. Synthesis of Spirooxindoles via Three-Component Reactions
Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with significant biological activities. Three-component reactions involving isatins, an active methylene compound, and a third component offer an efficient and atom-economical approach to these complex structures.
General Reaction Scheme:```dot
Figure 3: General workflow for the synthesis of Mannich bases from this compound.
Experimental Protocol: Synthesis of a this compound Mannich Base
This protocol provides a general procedure for the aminomethylation of this compound.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add formaldehyde (1.2 equivalents) to the suspension.
-
Slowly add the secondary amine (1.2 equivalents) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solid product is collected by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
| Secondary Amine | Solvent | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | 12 | 78 |
| Morpholine | Ethanol | 18 | 75 |
| Dimethylamine | Ethanol | 24 | 72 |
Table 3: Representative yields for the synthesis of Mannich bases from this compound.
IV. Biological Applications
Derivatives of this compound are promising candidates for various biological applications, particularly in the fields of antimicrobial and anticonvulsant drug discovery.
Antimicrobial Activity
Schiff bases and other heterocyclic derivatives of isatins have demonstrated significant activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound Type | Test Organism | MIC (µg/mL) |
| Isatin-based Schiff Base | Staphylococcus aureus | 12.5 - 50 |
| Isatin-based Schiff Base | Escherichia coli | 25 - 100 |
| Isatin-Thiazole Derivative | Candida albicans | 6.25 - 25 |
Table 4: Representative Minimum Inhibitory Concentration (MIC) values for isatin derivatives against various microorganisms.
Anticonvulsant Activity
Spirooxindole derivatives, in particular, have been investigated for their potential as anticonvulsant agents. The mechanism is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system.
| Compound Type | Animal Model | ED₅₀ (mg/kg) |
| Spirooxindole-pyrrolidine | MES Test (mice) | 30 - 100 |
| Spirooxindole-pyran | PTZ Test (mice) | 20 - 80 |
Table 5: Representative Median Effective Dose (ED₅₀) values for isatin derivatives in animal models of epilepsy. MES = Maximal Electroshock; PTZ = Pentylenetetrazole.
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel Schiff bases, spirooxindoles, and Mannich bases. The promising biological activities associated with these scaffolds underscore the importance of this compound as a key building block in the development of new therapeutic agents. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 6,7-Dimethylisatin Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethylisatin, achieving high yields and purity is crucial. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and workflow visualizations to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer synthesis and the Stolle synthesis.[1][2]
-
Sandmeyer Isatin Synthesis: This is a classical and widely used method that starts from the corresponding aniline (2,3-dimethylaniline). It involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[1][3][4]
-
Stolle Synthesis: This method is a valuable alternative, particularly for N-substituted isatins, but can also be adapted for unsubstituted isatins. It involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid (e.g., aluminum chloride) to give the isatin.[2][5][6]
Q2: I am getting a low yield in my Sandmeyer synthesis of this compound. What are the likely causes?
A2: Low yields in the Sandmeyer synthesis are a common issue. Several factors can contribute to this problem:
-
Incomplete reaction: The cyclization step requires sufficient heating to proceed to completion. Ensure the reaction mixture is heated to the optimal temperature (typically around 80°C) for an adequate amount of time after the addition of the isonitroso intermediate.[7]
-
Side reactions: Sulfonation of the aromatic ring can occur as a competing reaction during the acid-catalyzed cyclization, leading to a loss of the desired product.[8] The formation of tarry materials can also be an issue, complicating purification and reducing the isolated yield.
-
Purification losses: Significant amounts of the product can be lost during workup and purification steps. Optimizing the purification protocol is crucial for maximizing the final yield.
Q3: What are the common side products in the synthesis of this compound and how can I minimize them?
A3: A common byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[8] To minimize its formation, a "decoy agent," such as acetone or another carbonyl compound, can be added during the quenching or extraction phase of the reaction. This agent reacts with and neutralizes the species that lead to oxime formation.[7]
Q4: What is the best way to purify crude this compound?
A4: Recrystallization is a common and effective method for purifying crude isatins. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the isatin well at elevated temperatures but poorly at room temperature. Common solvents for the recrystallization of isatins include ethanol, glacial acetic acid, and mixtures of solvents like hexane/ethyl acetate.[3][8] It is also possible to purify isatins by taking advantage of their acidic nature. The crude product can be dissolved in an aqueous base (like sodium hydroxide), filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.[8]
Troubleshooting Guides
Low Yield in Sandmeyer Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cyclization | Ensure the reaction mixture is heated to 60-80°C and maintained for at least 10 minutes after the addition of isonitroso-2,3-dimethylacetanilide to the sulfuric acid.[7] | Increased conversion of the intermediate to the final product. |
| Sulfonation Side Reaction | Use of methanesulfonic acid as an alternative to sulfuric acid can sometimes reduce sulfonation and improve solubility of lipophilic intermediates.[1] | Reduced formation of sulfonated byproducts and potentially higher yield. |
| Formation of Tarry Byproducts | Ensure the starting 2,3-dimethylaniline is pure and the reaction temperature during the formation of the isonitrosoacetanilide is controlled. Tarry materials can arise from the decomposition of starting materials or intermediates. | A cleaner reaction mixture and easier purification. |
| Product Loss During Workup | When precipitating the isatin by pouring the reaction mixture onto ice, use a sufficient amount of ice (10-12 times the volume of the acid) to keep the temperature low and maximize precipitation. Wash the crude product thoroughly with cold water to remove residual acid.[7] | Improved recovery of the crude product. |
Low Yield in Stolle Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Acylation | Ensure the oxalyl chloride is fresh and the reaction is carried out under anhydrous conditions to prevent its decomposition. Use an appropriate solvent that does not react with the acylating agent. | Complete formation of the chlorooxalylanilide intermediate. |
| Poor Cyclization | The choice and amount of Lewis acid are critical. Aluminum chloride (AlCl₃) is commonly used. The reaction may require heating (reflux) to drive the cyclization to completion. | Efficient conversion of the intermediate to this compound. |
| Difficult Purification | Residual Lewis acids can complicate the workup. Quench the reaction carefully by pouring it onto a mixture of ice and hydrochloric acid. Thoroughly wash the organic extracts to remove any remaining inorganic salts. | A cleaner crude product that is easier to purify by recrystallization or chromatography. |
Experimental Protocols
Sandmeyer Synthesis of this compound
This two-step protocol is adapted from general procedures for isatin synthesis.[1][3]
Part A: Synthesis of N-(2,3-Dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitroso-2,3-dimethylacetanilide)
-
In a 2-L round-bottomed flask, dissolve chloral hydrate (0.11 mol) in water (250 mL).
-
Add crystallized sodium sulfate (1.1 mol) to the solution.
-
In a separate beaker, prepare a solution of 2,3-dimethylaniline (0.1 mol) in water (60 mL) and concentrated hydrochloric acid (0.104 mol).
-
Add the 2,3-dimethylaniline hydrochloride solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (0.316 mol) in water (100 mL).
-
Heat the mixture to a vigorous boil, which should be achieved within approximately 45 minutes.
-
Continue boiling for 1-2 minutes, during which the isonitrosoacetanilide will begin to separate.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Filter the product with suction and air-dry.
Part B: Cyclization to this compound
-
In a 500-mL round-bottomed flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (130 mL) to 50°C.
-
Slowly add the dry N-(2,3-Dimethylphenyl)-2-(hydroxyimino)acetamide from Part A at a rate that maintains the temperature between 60°C and 70°C. Use external cooling if necessary.
-
After the addition is complete, heat the solution to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of crushed ice.
-
Allow the mixture to stand for 30 minutes to allow for complete precipitation.
-
Filter the crude this compound with suction and wash thoroughly with cold water until the washings are neutral.
-
Dry the product in the air. Further purification can be achieved by recrystallization from ethanol or glacial acetic acid.
Stolle Synthesis of this compound
This protocol is a general representation of the Stolle synthesis.[2][5]
-
In a flask under an inert atmosphere, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath and slowly add oxalyl chloride (1.1 equivalents).
-
Allow the reaction to stir at room temperature until the formation of the N-(2,3-dimethylphenyl)oxalyl chloride is complete (monitor by TLC).
-
In a separate flask, prepare a suspension of a Lewis acid, such as aluminum chloride (2-3 equivalents), in an anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Slowly add the solution of N-(2,3-dimethylphenyl)oxalyl chloride to the Lewis acid suspension at a controlled temperature.
-
Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on Isatin Synthesis Yield (General Observations)
| Parameter | Variation | Effect on Yield | Reference |
| Cyclization Temperature (Sandmeyer) | Below 60°C | Incomplete reaction, low yield | [7] |
| 60-80°C | Optimal range for many isatins | [7] | |
| Above 80°C | Increased risk of sulfonation and decomposition | [8] | |
| Cyclization Acid (Sandmeyer) | Sulfuric Acid | Standard, but can cause sulfonation | [8] |
| Methanesulfonic Acid | Can improve solubility and yield for lipophilic substrates | [1] | |
| Lewis Acid (Stolle) | Aluminum Chloride (AlCl₃) | Commonly used and effective | [2] |
| Titanium Tetrachloride (TiCl₄) | Alternative Lewis acid | [2] | |
| Solvent (Stolle) | Carbon Disulfide | Traditional solvent for Friedel-Crafts type reactions | |
| Dichloromethane | A common and effective alternative |
Mandatory Visualizations
Sandmeyer Synthesis Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Stolle Synthesis Workflow
Caption: Workflow for the Stolle synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmc.gov.in [nmc.gov.in]
- 3. biomedres.us [biomedres.us]
- 4. synarchive.com [synarchive.com]
- 5. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common side reactions in isatin synthesis
Welcome to the Technical Support Center for Isatin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their isatin synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isatin?
A1: The most widely used methods for isatin synthesis are the Sandmeyer, Stolle, and Gassman syntheses. Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the isatin core.[1][2][3][4][5][6][7][8][9][10]
Q2: I am getting a low yield in my Sandmeyer isatin synthesis. What are the common causes?
A2: Low yields in the Sandmeyer synthesis can stem from several factors:
-
Incomplete reaction: Ensure the cyclization of the isonitrosoacetanilide intermediate is complete by maintaining the recommended temperature (typically 80°C) for a sufficient time.[11]
-
Sulfonation: A common side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes the starting material and leads to lower yields of the desired isatin.[11]
-
Poor solubility of substituted anilines: Anilines with lipophilic substituents may have poor solubility in the aqueous reaction medium, leading to incomplete formation of the isonitrosoacetanilide intermediate.[12]
-
Purification losses: Significant amounts of product can be lost during the workup and purification steps.
Q3: My isatin product is contaminated with a significant impurity. How can I identify and minimize it?
A3: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime . This byproduct forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. To minimize its formation, a "decoy agent," which is typically a carbonyl compound like an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[11][13][14] Other impurities can arise from side reactions like sulfonation or from unreacted starting materials.
Q4: How can I control the regioselectivity when using substituted anilines?
A4: Achieving high regioselectivity, especially with meta-substituted anilines, can be a challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[2][6] For predictable regiochemical control, a directed ortho-metalation (DoM) approach has been shown to be effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[1][2]
Q5: What is "tar" formation and how can I prevent it?
A5: "Tar" refers to the formation of dark, viscous, and often intractable byproducts. In the context of isatin synthesis, this can be caused by the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction. Ensuring that the aniline starting material is fully dissolved before proceeding with the reaction can help minimize tar formation.
Troubleshooting Guides
Sandmeyer Isatin Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of isonitrosoacetanilide | - Ensure all starting materials are of high purity.- Optimize reaction time and temperature for the condensation step. |
| Incomplete cyclization | - Ensure the temperature of the sulfuric acid is maintained at the optimal level (typically 60-80°C) during the addition of the isonitrosoacetanilide and for a sufficient time afterward.[15]- For poorly soluble intermediates, consider using methanesulfonic acid instead of sulfuric acid to improve solubility.[12] | |
| Sulfonation of the aromatic ring | - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step. | |
| Product Contamination | Presence of isatin oxime | - Introduce a "decoy agent" (e.g., acetone, glyoxal) during the reaction quench or extraction to react with and remove the oxime precursor.[11][13][14] |
| Colored impurities/tar | - Ensure complete dissolution of the aniline starting material.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite addition product. | |
| Reaction Control | Exothermic reaction during cyclization | - Add the isonitrosoacetanilide to the sulfuric acid in small portions, with efficient stirring and external cooling to maintain the desired temperature range. |
Stolle Isatin Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete acylation of the aniline | - Use a slight excess of oxalyl chloride.- Ensure the reaction is carried out under anhydrous conditions. |
| Incomplete cyclization | - Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[1][2]- Ensure the chlorooxalylanilide intermediate is dry before the cyclization step. | |
| Side Reactions | Decomposition of starting material or intermediate | - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Formation of regioisomers with substituted anilines | - This is an inherent challenge with this method. Consider alternative synthetic routes if high regioselectivity is required.[2] |
Gassman Isatin Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of the 3-methylthio-2-oxindole intermediate | - Optimize the reaction conditions for the formation of the azasulfonium salt. |
| Incomplete oxidation to isatin | - Use an appropriate oxidizing agent and ensure complete conversion of the intermediate. | |
| Product Purification | Removal of sulfur-containing byproducts | - Purify the crude product using column chromatography. |
Experimental Protocols
Sandmeyer Isatin Synthesis
This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Part A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.
Part B: Cyclization to Isatin
-
Carefully add the dry isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid (typically 60-70°C), maintaining the temperature with external cooling.[15]
-
After the addition is complete, heat the mixture to 80°C for a short period to ensure complete cyclization.[15]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash thoroughly with cold water to remove acid, and dry.
-
Purify the crude isatin by recrystallization from glacial acetic acid or through the formation of the sodium bisulfite adduct.
Stolle Isatin Synthesis
This method is particularly useful for the synthesis of N-substituted isatins.
-
React the N-substituted aniline with oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding chlorooxalylanilide intermediate.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heat to effect cyclization.
-
After the reaction is complete, carefully quench the reaction mixture with ice and acid.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Gassman Isatin Synthesis
This synthesis proceeds via a 3-methylthio-2-oxindole intermediate.
-
React the aniline with an α-chloro-α-(methylthio)acetate to form an intermediate.
-
Treat this intermediate with a base to induce cyclization to the 3-methylthio-2-oxindole.
-
Oxidize the 3-methylthio-2-oxindole using an appropriate oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the desired isatin.
-
Purify the final product by column chromatography.
Visualizing Workflows and Troubleshooting
Sandmeyer Synthesis Workflow
Caption: Workflow for the Sandmeyer Isatin Synthesis.
Troubleshooting Low Yield in Sandmeyer Synthesis
Caption: Troubleshooting logic for low yield in Sandmeyer synthesis.
Stolle Synthesis Workflow
Caption: Workflow for the Stolle Isatin Synthesis.
Gassman Synthesis Workflow
Caption: Workflow for the Gassman Isatin Synthesis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. journals.irapa.org [journals.irapa.org]
- 3. nmc.gov.in [nmc.gov.in]
- 4. ijcmas.com [ijcmas.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 14. WO2006119104A2 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 6,7-Dimethylisatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 6,7-Dimethylisatin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield of the N-alkylated this compound. What are the potential causes and how can I improve it?
Answer: Low yields in N-alkylation reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the nucleophilic isatin anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] For this compound, the electron-donating methyl groups may slightly increase the pKa of the N-H bond compared to isatin, but these bases should still be effective. Consider using a slight excess of a weaker base like K₂CO₃.[1]
-
-
Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded over time.
-
Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Steric Hindrance: While the 6,7-dimethyl substitution is on the benzene ring, bulky alkylating agents might experience some steric hindrance.
-
Solution: If using a bulky alkylating group, you may need to prolong the reaction time or increase the temperature.
-
-
Issue 2: Formation of an Oily or Gummy Product
-
Question: After the workup, my product is an oil and I'm unable to induce crystallization. What could be the issue?
Answer: The formation of an oily product is a common issue, often related to impurities or the intrinsic properties of the product.
-
Residual Solvent: High-boiling point solvents like DMF or NMP are frequently used and can be challenging to remove completely.[3]
-
Solution: After the initial extraction, perform several washes of the organic layer with water or brine to remove residual DMF/NMP. Azeotropic removal by adding a solvent like toluene and evaporating under reduced pressure can also be effective.[1]
-
-
Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.
-
Solution: Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
-
Product is an Oil at Room Temperature: Some N-alkylated isatins, particularly those with longer or more complex alkyl chains, may have low melting points and exist as oils.[1]
-
Solution: If NMR and/or mass spectrometry confirm the purity of the product, it can likely be used in subsequent steps without crystallization.
-
-
Issue 3: Multiple Spots on TLC Indicating Impure Product
-
Question: My TLC plate shows multiple spots, and my final product is impure. What are the common side reactions, and how can I minimize them?
Answer: The presence of multiple products indicates side reactions are occurring. Here are the most common ones and how to mitigate them:
-
O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of a 2-alkoxy-indol-3-one isomer.[1]
-
Mitigation: N-alkylation is generally favored when using alkali metal salts (like K₂CO₃ or NaH) as the base in polar aprotic solvents (like DMF). O-alkylation is more likely with silver salts. To favor N-alkylation, ensure a strong base is used to fully form the N-anion.
-
-
Dialkylation: While less common for the isatin nitrogen, over-alkylation can sometimes occur with highly reactive alkylating agents or harsh conditions.
-
Mitigation: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the alkylating agent.
-
-
Aldol Condensation: When using bases like K₂CO₃ in acetone, aldol-type side reactions involving the C3-keto group of isatin can occur.[2]
-
Mitigation: Avoid using acetone as a solvent if this side reaction is observed. DMF or DMSO are generally preferred.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of this compound?
A1: A good starting point for the N-alkylation of this compound would be to adapt the conditions commonly used for isatin. A widely successful method involves using potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF).[4][5] A typical molar ratio would be 1 equivalent of this compound, 1.3 equivalents of K₂CO₃, and 1.1-1.2 equivalents of the alkyl halide. The reaction can be stirred at room temperature or gently heated (e.g., 70 °C) and monitored by TLC.[4][6]
Q2: How do the dimethyl groups on the aromatic ring affect the N-alkylation reaction?
A2: The two methyl groups at the 6 and 7 positions are electron-donating. This electronic effect should slightly increase the electron density on the benzene ring and potentially make the isatin nitrogen slightly more nucleophilic after deprotonation. This could lead to a faster reaction rate compared to unsubstituted isatin under the same conditions. However, steric effects are generally minimal as the substitution is not adjacent to the reacting nitrogen atom.
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis offers several significant advantages for the N-alkylation of isatins:[3]
-
Dramatically Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in a matter of minutes.[2][3]
-
Improved Yields: The shorter reaction times can minimize the formation of by-products, often leading to higher yields.[2][3]
-
Reduced Solvent Usage: Microwave reactions can often be performed with minimal solvent, which simplifies the work-up procedure.[2]
Q4: Which base is the most effective for the N-alkylation of this compound?
A4: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Potassium Carbonate (K₂CO₃): This is a commonly used, effective, and relatively mild base for this reaction, especially in DMF.[4][5]
-
Cesium Carbonate (Cs₂CO₃): This is a stronger and more soluble base than K₂CO₃ and can be beneficial for less reactive alkyl halides or to achieve faster reaction rates.[2]
-
Sodium Hydride (NaH): This is a very strong base that will irreversibly deprotonate the isatin. It requires the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). It is often used for challenging substrates.[4]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting this compound will be more polar (lower Rf value) than the N-alkylated product. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation of Isatin Derivatives
| Base | Typical Solvent | Relative Strength | Key Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Moderate | Cost-effective, widely used, may require heating.[4][5] |
| Cesium Carbonate (Cs₂CO₃) | DMF, NMP | Strong | More reactive than K₂CO₃, good for less reactive halides.[2] |
| Sodium Hydride (NaH) | DMF, THF | Very Strong | Requires anhydrous conditions and inert atmosphere.[4] |
| Sodium Hydroxide (NaOH) | Biphasic systems | Strong | Often used with a phase transfer catalyst.[4] |
Table 2: Influence of Solvent on N-Alkylation of Isatin Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for this reaction, high boiling point can make removal difficult.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Similar to DMF, can also be difficult to remove.[1] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Lower boiling point, easier to remove, but may be less effective for some substrates. |
| N-Methyl-2-pyrrolidinone (NMP) | Polar Aprotic | 202 | Effective for poorly reactive halides.[2] |
Experimental Protocols
Protocol 1: Conventional Heating Method for N-Alkylation
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated this compound.
Protocol 2: Microwave-Assisted Method for N-Alkylation
-
In a microwave-safe vessel, create an intimate mixture of this compound (1.0 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).[3]
-
Add a few drops of DMF to form a slurry.[3]
-
Expose the mixture to microwave irradiation (e.g., 2-5 minutes at 200-300 W). The optimal time and power should be determined empirically for each specific reaction.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
If a solid precipitate forms, filter the product, wash it with water, and purify by recrystallization. If an oil forms, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for N-alkylation issues.
References
Technical Support Center: Purification of 6,7-Dimethylisatin by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 6,7-Dimethylisatin using column chromatography. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data presented for easy reference.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound. The parameters provided are a starting point and may require optimization based on the specific crude sample's impurity profile.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Hexane (or petroleum ether), Ethyl acetate, Dichloromethane (DCM)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber and visualization reagents (e.g., UV lamp, potassium permanganate stain)
-
Rotary evaporator
2. Preparation of the Column (Slurry Method):
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom outlet.
-
Add a thin layer (approx. 1 cm) of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% Ethyl Acetate in Hexane). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[2]
-
Allow the solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface during solvent addition.[2]
3. Sample Loading:
-
Dry Loading (Recommended for samples with poor solubility in the eluent):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluting solvent.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica gel.
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is transferred.
-
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with a non-polar solvent system (e.g., Hexane with a small percentage of Ethyl Acetate).
-
Collect fractions in separate tubes. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluting solvent (gradient elution) as needed to elute the this compound. For example, increase the percentage of Ethyl Acetate in Hexane.
-
Once the desired product has eluted, combine the pure fractions.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical parameters for the purification of dimethylisatin derivatives by column chromatography. These values should be used as a starting point for optimization.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. Isatin derivatives can sometimes be sensitive to acidic silica. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A common solvent system for isatin derivatives. |
| Initial Solvent Ratio | 9:1 to 8:2 (Hexane:Ethyl Acetate) | Start with a low polarity to elute non-polar impurities first. |
| Elution Gradient | Gradually increase the percentage of Ethyl Acetate | The optimal gradient will depend on the specific impurities present. |
| TLC Monitoring (Rf) | ~0.2 - 0.4 in the collection solvent system | An ideal Rf in this range on a TLC plate often translates to good separation on a column. |
| Alternative Adsorbent | Basic Alumina | Can be used if the compound is found to decompose on silica gel. |
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting and FAQs
Q1: My this compound is not eluting from the column, even with a high concentration of ethyl acetate. What should I do?
A: This issue, where the compound remains strongly adsorbed to the stationary phase, can be addressed by:
-
Increasing Solvent Polarity: If you are using a hexane/ethyl acetate system, you can try adding a small percentage of a more polar solvent like methanol or acetone to your eluent. For example, start with 1-2% methanol in your ethyl acetate/hexane mixture. Be cautious, as a large, abrupt increase in polarity can cause all compounds to elute at once.
-
Check for Compound Precipitation: It's possible your compound has precipitated at the top of the column, especially if it has low solubility in the eluent. If this is the case, you may need to change your solvent system to one in which the compound is more soluble.
-
Compound Degradation: Isatin derivatives can sometimes be unstable on acidic silica gel. Your compound may have decomposed. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is suspected, consider using a less acidic stationary phase like neutral or basic alumina.
Q2: The separation between my this compound and an impurity is very poor. How can I improve the resolution?
A: Poor resolution can be tackled by several methods:
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your compounds. Systematically test different ratios of hexane and ethyl acetate using TLC. Aim for an Rf value of around 0.2-0.4 for your desired compound. Trying a different solvent system altogether, such as dichloromethane/hexane, might also improve separation.
-
Use a Finer Mesh Silica: A smaller particle size (higher mesh number) of silica gel provides a larger surface area, which can lead to better separation.
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Adjust the Flow Rate: A slower flow rate can sometimes improve resolution by allowing for better equilibration between the stationary and mobile phases.
-
Column Dimensions: Using a longer and narrower column can increase the separation efficiency.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Q3: After purification, my this compound is an oil and won't solidify. What can I do?
A: An oily product after purification can be due to several factors:
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Residual Solvent: High-boiling point solvents used in the reaction or purification (like DMF or DMSO) can be difficult to remove. Ensure your product is dried under high vacuum for an extended period.
-
Persistent Impurities: Even small amounts of impurities can inhibit crystallization. You may need to repeat the column chromatography with a shallower solvent gradient for better separation.
-
Trituration: This technique can induce crystallization. Add a small amount of a solvent in which your product is insoluble (a non-solvent), such as cold hexane or pentane, and scratch the inside of the flask with a glass rod. This can create nucleation sites for crystal growth.
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Recrystallization: If you have a general idea of a suitable solvent, attempt recrystallization. This involves dissolving the oily product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly.
Q4: I am seeing streaks on my TLC plate and my column fractions are all mixed. What is causing this?
A: Streaking on a TLC plate and poor separation on the column are often related:
-
Overloading: Applying too much sample to the TLC plate or column can cause streaking.
-
Inappropriate Solvent System: If the compound is very polar, it might streak. Adding a small amount of acetic acid or triethylamine to the eluent (depending on whether your compound is acidic or basic) can sometimes resolve this issue.
-
Compound Instability: As mentioned, if the compound is degrading on the silica gel, it can appear as a streak. This degradation can occur continuously as the compound travels down the column, leading to mixed fractions. Consider using a different stationary phase like alumina.
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded onto the column, it can lead to band broadening and poor separation. Ensure your sample is completely dissolved before loading.
References
Technical Support Center: Purifying 6,7-Dimethylisatin via Recrystallization
Welcome to the technical support center for the purification of 6,7-Dimethylisatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures. While specific quantitative solubility data for this compound is not extensively published, common solvents for isatin and its derivatives include:
-
Alcohols (Ethanol, Methanol): Often a good starting point. They are relatively polar and can effectively dissolve isatins at their boiling points.
-
Glacial Acetic Acid: Has been used for the recrystallization of other methylated isatins.
-
Benzene and Toluene: These non-polar solvents can also be effective, particularly if the crude product contains non-polar impurities.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be highly effective. Common examples include ethanol-water or acetone-hexane mixtures. The "poor" solvent is added to the hot, saturated solution of the "good" solvent until turbidity is observed, which is then cleared by adding a small amount of the "good" solvent.
Q2: My this compound is oiling out instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with N-alkylated isatins and can also occur with other derivatives if the solution is supersaturated or cools too quickly.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Use a Different Solvent or a Mixed Solvent System: The melting point of your compound might be lower than the boiling point of the solvent, causing it to melt. Try a lower-boiling point solvent or a mixed solvent system.
-
Trituration: If an oil persists after cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil. Alternatively, you can decant the solvent and try to solidify the oil by adding a small amount of a non-polar solvent like hexane and scratching.
Q3: My product won't crystallize, even after the solution has cooled. What are the next steps?
Failure to crystallize can be due to several factors, including using too much solvent or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.
-
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Consider a Different Purification Method: If recrystallization is consistently failing, column chromatography may be a more suitable method for purification.
Q4: My recrystallized this compound is still colored. How can I remove colored impurities?
Colored impurities can often be removed by treating the solution with activated charcoal.
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Allow the solution to cool slightly from its boiling point to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool. - Cool the solution in an ice bath. - Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Product "Oils Out" | - The solution is too concentrated. - The cooling rate is too fast. - The melting point of the compound is below the boiling point of the solvent. | - Reheat to dissolve the oil and add more solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Select a lower-boiling point solvent or use a mixed solvent system. |
| Crystals Do Not Form | - The solution is not saturated (too much solvent). - Supersaturation. - Presence of impurities inhibiting crystallization. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod or add a seed crystal. - Consider purifying by column chromatography first. |
| Product is Still Impure After Recrystallization | - Inappropriate solvent choice (impurities have similar solubility). - Crystals formed too quickly, trapping impurities. - Incomplete removal of colored impurities. | - Perform a second recrystallization with a different solvent system. - Ensure slow cooling to allow for selective crystallization. - Treat the hot solution with activated charcoal before crystallization. |
| Difficulty Filtering Crystals | - Crystals are too fine (needle-like). | - Allow the solution to cool more slowly to encourage the growth of larger crystals. - Use a Büchner funnel with a filter paper of an appropriate pore size. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Empirically determine the best solvent by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, glacial acetic acid). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is applicable to isatins and their C-alkylated derivatives and can be effective for removing certain types of impurities.
-
Formation of the Bisulfite Adduct: Suspend the crude this compound in hot water. Add a solution of sodium bisulfite or sodium metabisulfite and stir. The isatin derivative will dissolve as it forms the water-soluble bisulfite adduct.
-
Filtration of Insoluble Impurities: Filter the hot solution to remove any impurities that did not dissolve.
-
Crystallization of the Adduct: Cool the filtrate to induce the crystallization of the this compound bisulfite adduct.
-
Isolation of the Adduct: Collect the crystals of the bisulfite adduct by vacuum filtration.
-
Regeneration of this compound: Treat the collected bisulfite adduct with a dilute acid (e.g., hydrochloric acid) or a base to regenerate the purified this compound, which will precipitate out of the solution.
-
Final Isolation and Drying: Collect the purified this compound by vacuum filtration, wash with water, and dry thoroughly.
Visualizations
Stability issues and proper storage of 6,7-Dimethylisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 6,7-Dimethylisatin. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is stable under normal storage conditions.[2] To ensure long-term stability, keep the container tightly sealed to prevent moisture absorption and exposure to light. Room temperature storage is generally acceptable for the solid compound.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, concentration, temperature, and pH. For short-term storage, solutions in organic solvents like DMSO can be kept at -20°C. However, for long-term storage, it is advisable to store the compound in its solid form and prepare fresh solutions before use to avoid potential degradation. The solubility in water is low, which can affect its stability in aqueous buffers.[3][4]
Q3: What are the known stability issues for this compound?
A3: Isatin and its derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: The γ-lactam ring in the isatin core is susceptible to hydrolysis, particularly under alkaline conditions (high pH), which leads to ring-opening and the formation of the corresponding amino acid.[5] The rate of hydrolysis is dependent on the pH.[1][5]
-
Oxidation: Isatins can be oxidized to form isatoic anhydrides.[6][7] This can be facilitated by strong oxidizing agents or prolonged exposure to air and light.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of isatin compounds. It is recommended to store both solid and solution forms protected from light.
Q4: In which solvents is this compound soluble?
A4: Isatin and its derivatives generally exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[3][4] Their solubility in water is typically low.[3][4] When preparing stock solutions, it is common practice to dissolve the compound in DMSO first and then dilute it with the aqueous experimental medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too low to maintain solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO) if permissible for your experiment. - Prepare a more dilute stock solution. - Sonication may help to redissolve small amounts of precipitate. |
| Variability in experimental results over time. | The compound may be degrading in the stock solution. Freeze-thaw cycles can accelerate degradation. | - Prepare fresh stock solutions for each experiment. - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for longer-term storage. |
| Unexpected color change of the solution. | A color change may indicate degradation of the compound. Isatin solutions can change color upon ring-opening hydrolysis.[5] | - Discard the solution and prepare a fresh one. - Ensure the pH of your buffer is within a stable range for the compound. For isatins, neutral to slightly acidic conditions are generally preferred to minimize hydrolysis. |
| Low potency or activity in biological assays. | The compound may have degraded due to improper storage or handling. The actual concentration of the active compound in the solution may be lower than expected. | - Verify the integrity of your stock solution using an analytical method like HPLC. - Perform a dose-response curve in your assay to determine the effective concentration. - Always use a freshly prepared solution from a properly stored solid sample. |
Quantitative Stability and Solubility Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize general data for isatin, which can serve as a useful reference.
Table 1: Solubility of Isatin in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Water | 298.15 | 0.00514 |
| Methanol | 298.15 | 4.00 |
| Ethanol | 298.15 | 2.50 |
| 1-Butanol | 298.15 | 1.20 |
| Dichloromethane | 298.15 | 0.80 |
| 1,2-Dichloroethane | 298.15 | 1.50 |
| Chloroform | 298.15 | 1.10 |
| Carbon Tetrachloride | 298.15 | 0.10 |
| Acetone | 298.15 | 10.20 |
| Ethyl Acetate | 298.25 | 5.65 |
| N,N-Dimethylformamide (DMF) | 298.15 | 25.50 |
| Tetrahydrofuran (THF) | 298.15 | 15.80 |
Data adapted from studies on isatin solubility.[8][9][10]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.[11][12][13]
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with methanol for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the solution by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control solution, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. The hydrolysis of N-methylisatin: on how a simple rate-pH profile may mislead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Isatin - Wikipedia [en.wikipedia.org]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Solubility of 6,7-Dimethylisatin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 6,7-Dimethylisatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of isatin, a heterocyclic compound with a wide range of biological activities. It is a known inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, making it a compound of interest for research in neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as depression.[1] However, this compound is poorly soluble in water, which can significantly hinder its use in biological assays and preclinical studies, leading to issues with bioavailability, inconsistent results, and difficulty in formulation development.
Q2: What are the general approaches to improve the solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization (reducing particle size) can increase the surface area for dissolution.
-
Chemical Modifications: Adjusting the pH of the solution can improve the solubility of ionizable compounds.
-
Use of Excipients:
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent can significantly increase solubility.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, enhancing their solubility and stability.[2][3]
-
Q3: What are common organic solvents that can dissolve this compound?
Q4: How does pH affect the solubility of this compound?
The isatin scaffold contains an acidic proton on the indole nitrogen. Therefore, in alkaline conditions (high pH), this compound can be deprotonated to form a more soluble salt. Conversely, in acidic conditions, its solubility is expected to be low. The predicted pKa of this compound is approximately 10.43, indicating that it is a weak acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution (typically up to 1-5% is tolerated in many cell-based assays, but should be optimized and controlled for).- Decrease the final concentration of this compound.- Consider using a different solubilization strategy, such as cyclodextrin complexation, before dilution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment. | - Prepare fresh dilutions of this compound for each experiment.- Visually inspect for any signs of precipitation before and during the assay.- Use a solubilization method that provides a stable solution, such as co-solvents or cyclodextrins. |
| Difficulty in preparing a stock solution. | The chosen solvent is not appropriate for the desired concentration. | - Use a strong organic solvent like DMSO to prepare a high-concentration stock solution.- Gentle warming and sonication can aid in dissolution. |
| Compound appears to "crash out" of solution during storage. | The stock solution is supersaturated or has been stored at an inappropriate temperature. | - Store stock solutions at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- If precipitation is observed, gently warm and vortex the solution to redissolve before use. |
Quantitative Data
While specific quantitative solubility data for this compound is limited, the following table summarizes the mole fraction solubility of the parent compound, isatin, in various solvents at 298.15 K (25°C). This data can serve as a useful guide for solvent selection.[4]
| Solvent | Mole Fraction Solubility of Isatin (x 10-3) | Classification |
| Water | 0.0514 | Practically Insoluble |
| Ethanol | 4.09 | Slightly Soluble |
| Methanol | Not specified, but higher than ethanol | Moderately Soluble |
| Isopropanol (IPA) | 4.19 | Slightly Soluble |
| Ethyl Acetate (EA) | 5.68 | Soluble |
| Polyethylene Glycol 400 (PEG-400) | 98.5 | Very Soluble |
| Transcutol | 523 | Very Soluble |
Data extracted from research on isatin solubility and should be used as an estimation for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Oven or vacuum desiccator
Procedure:
-
Weigh out this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes to ensure thorough interaction and complex formation. The mixture should maintain a paste-like consistency.
-
Spread the resulting paste in a thin layer on a glass dish and dry in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
This powdered inclusion complex can now be directly dissolved in aqueous buffers for experiments.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a MAO inhibitor.
Experimental Workflow
Caption: Workflow for overcoming the poor solubility of this compound.
References
Preventing degradation of 6,7-Dimethylisatin during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6,7-Dimethylisatin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of isatin, a heterocyclic compound. It is recognized as a potent inhibitor of monoamine oxidase (MAO), with specific inhibitory activity against both MAO-A and MAO-B.[1] This property makes it a valuable tool in neuroscience research, particularly in studies related to depression, Alzheimer's disease, and Parkinson's disease.[2]
Q2: What are the general signs of this compound degradation?
A2: Degradation of this compound can manifest as a change in color of the compound or its solution, the appearance of additional spots on a Thin Layer Chromatography (TLC) plate, unexpected peaks in analytical spectra (e.g., NMR, LC-MS), or a decrease in its biological activity.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The isatin scaffold is susceptible to degradation under certain conditions. The primary factors include:
-
pH: The lactam bond in the isatin ring is prone to hydrolysis under both acidic and basic conditions.[3][4][5][6][7][8]
-
Strong Oxidizing Agents: Isatin and its derivatives can be oxidized, leading to ring-opening and the formation of products like isatoic anhydride.[9][10]
-
Elevated Temperatures: Although specific data for this compound is limited, prolonged exposure to high temperatures can potentially lead to thermal decomposition.
-
Light Exposure: Photodegradation is a potential concern for many organic molecules, and prolonged exposure to UV or high-intensity light should be avoided.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it is recommended to store it as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light. The choice of solvent can also impact stability; aprotic, neutral solvents are generally preferred.
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yields.
| Potential Cause | Troubleshooting Step | Explanation |
| Degradation of this compound due to pH | Monitor and control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if possible. If the reaction requires acidic or basic catalysts, consider using milder reagents or shorter reaction times. | The isatin ring is susceptible to hydrolytic cleavage of the lactam bond outside of a neutral pH range.[3][4][5][6][7][8] |
| Reaction with strong oxidizing agents | Avoid the use of strong oxidizing agents unless the desired reaction is an oxidation of the isatin core. | Isatins can be oxidized to form isatoic anhydrides or other degradation products.[9][10] |
| Side reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. For specific reactions like Knoevenagel condensation or Schiff base formation, refer to established protocols and consider potential side reactions.[11][12] | Competing reactions can lower the yield of the desired product. For example, in Schiff base formation, the reaction conditions can sometimes lead to different products depending on the solvent and pH.[10] |
| Impure starting material | Ensure the purity of this compound before starting the experiment using techniques like NMR or LC-MS. | Impurities in the starting material can interfere with the reaction and lead to unexpected products or low yields. |
Issue 2: Appearance of multiple spots on TLC during reaction monitoring or purification.
| Potential Cause | Troubleshooting Step | Explanation |
| On-plate degradation | Spot the TLC plate and develop it immediately. Avoid leaving the spotted plate exposed to the atmosphere or light for extended periods. | Some compounds can degrade on the silica gel of the TLC plate, especially if the solvent system is acidic or basic. |
| Formation of degradation products | Analyze the reaction mixture by LC-MS to identify the molecular weights of the additional spots. This can help in determining if they are degradation products. | The appearance of new, unidentified spots often indicates degradation of the starting material or product. |
| Incomplete reaction or formation of intermediates | Monitor the reaction over time to see if the intensity of the extra spots changes. They may be reaction intermediates that are consumed as the reaction proceeds. | Many reactions proceed through one or more intermediate stages before the final product is formed. |
| Difficult purification | Use appropriate purification techniques. For isatin derivatives, column chromatography with a suitable solvent system is common. Recrystallization can also be effective.[13] | Isatin derivatives can sometimes be challenging to purify due to similar polarities of the desired product and byproducts. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Monoamine Oxidase (MAO)
| Enzyme | IC₅₀ (µM) |
| MAO-A | 20.3 |
| MAO-B | 6.74 |
Source: MedchemExpress.[1]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, water).[14]
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine) or a solid acid catalyst.[14]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Schiff Base Formation with this compound
This protocol provides a general method for the synthesis of Schiff bases from this compound.
-
Reaction Setup: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol or methanol.[12]
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture. The Schiff base product may precipitate out. If so, filter the solid, wash it with a cold solvent, and dry. If not, concentrate the solution under reduced pressure and purify the product by recrystallization or column chromatography.
Protocol 3: Fluorometric Assay for MAO Inhibition by this compound
This protocol is based on commercially available MAO inhibitor screening kits.
-
Reagent Preparation: Prepare working solutions of MAO-A or MAO-B enzyme, a suitable substrate (e.g., tyramine), and a fluorescent probe as per the kit manufacturer's instructions.[4][7][15][16] Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
Add the MAO enzyme to the wells of a microplate.
-
Add the different concentrations of this compound to the wells. Include a positive control (a known MAO inhibitor) and a negative control (vehicle).
-
Incubate for a pre-determined time at the recommended temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow with integrated troubleshooting.
Caption: Inhibition of MAO signaling by this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. database.ich.org [database.ich.org]
- 3. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Solvent Effect on the Kinetics of the Basic Hydrolysis of Isatin [jstage.jst.go.jp]
- 9. Figure 6, Neurotransmitter pathways. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Features of the reaction of isatin derivatives with ortho-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. actascientific.com [actascientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Identifying and removing impurities from 6,7-Dimethylisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylisatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: When synthesizing this compound, particularly via the Sandmeyer isatin synthesis from 3,4-dimethylaniline, several impurities can arise. These include:
-
Isomeric Impurities: The cyclization step in the Sandmeyer synthesis can potentially lead to the formation of a regioisomer, 4,5-Dimethylisatin, if the starting aniline is not perfectly regioselective in its reaction.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3,4-dimethylaniline or the intermediate isonitrosoacetanilide.
-
Side-Reaction Products: Over-oxidation or side reactions can lead to the formation of isatin-N-oxide or other oxidized species. Charring can also occur if the reaction temperature is not carefully controlled.[1]
-
Sulfonated Byproducts: The use of concentrated sulfuric acid in the cyclization step can sometimes lead to the sulfonation of the aromatic ring, creating polar impurities.[1]
-
Isatin Oxime: In some preparations, pouring the sulfuric acid solution onto ice can lead to the precipitation of isatin oxime as a yellow compound.[1]
Q2: My this compound product is a dark, oily substance instead of a crystalline solid. What could be the cause and how can I fix it?
A2: The appearance of a dark oil suggests the presence of significant impurities or residual solvent. Here are some potential causes and solutions:
-
Residual Solvent: High-boiling point solvents like DMF or NMP, if used during the synthesis, can be difficult to remove and may result in an oily product.[2]
-
Solution: Wash the organic extract thoroughly with water or brine. Azeotropic distillation with a suitable solvent under reduced pressure can also be effective if the product is stable.[2]
-
-
Presence of Tarry Impurities: Overheating during the Sandmeyer synthesis can lead to the formation of tarry byproducts.[1][3]
-
Complex Mixture of Products: If significant side reactions have occurred, the resulting mixture may not readily crystallize.
-
Solution: Purification by column chromatography is the most effective way to separate the desired this compound from a complex mixture of impurities.
-
Q3: I am having trouble recrystallizing my crude this compound. Can you suggest suitable solvent systems?
A3: Finding the right solvent system is key to successful recrystallization. This compound is a relatively non-polar molecule, so a range of organic solvents can be explored. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6][7][8]
Here are some suggested solvent systems to try, starting with the most likely to be successful:
| Solvent System | Rationale & Tips |
| Ethanol | A good starting point for many organic compounds with minor impurities.[9] |
| Isopropanol | Similar to ethanol but may offer different solubility characteristics. |
| Toluene | Often a good choice for aromatic compounds and can lead to well-formed crystals. |
| Hexane/Ethyl Acetate | A common mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly cloudy. Allow to cool slowly.[9] |
| Hexane/Acetone | Another effective mixed-solvent system with similar principles to hexane/ethyl acetate.[9] |
It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one before attempting a large-scale recrystallization.
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the intermediate isonitrosoacetanilide. | Incomplete reaction of the aniline starting material. | Ensure an excess of hydroxylamine hydrochloride is used.[1] Maintain the reaction temperature within the optimal range to drive the reaction to completion. |
| Significant charring during the cyclization step. | The reaction temperature with sulfuric acid was too high.[1] | Carefully control the temperature of the sulfuric acid, not allowing it to exceed 75-80°C.[1] Add the isonitrosoacetanilide intermediate in portions to manage the exothermic reaction.[4] |
| Poor solubility of intermediates in the reaction medium. | The dimethyl-substituted aniline and its derivatives are lipophilic, leading to poor solubility in aqueous media. | The use of co-solvents or alternative reaction media like methanesulfonic acid has been shown to improve yields for lipophilic isatin analogs.[10] |
| Loss of product during workup and purification. | The product may have some solubility in the wash solvents. | Use ice-cold solvents for washing during filtration to minimize product loss.[7] If purification involves dissolving in a basic solution, ensure complete precipitation by adjusting the pH carefully. |
Guide 2: Impure Product After Initial Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of a second, closely related spot on TLC after recrystallization. | Formation of a regioisomer (e.g., 4,5-Dimethylisatin). | Recrystallization may not be sufficient to separate isomers. Column chromatography is the recommended method for separating regioisomers. |
| Broad melting point range. | Presence of multiple impurities. | A broad melting point range indicates an impure sample. Further purification is necessary. Consider a second recrystallization from a different solvent system or purification by column chromatography. |
| Baseline "hump" or multiple peaks in the HPLC chromatogram. | Presence of various side-products or unreacted starting materials. | Optimize the purification protocol. If recrystallization is insufficient, employ column chromatography with a suitable solvent gradient. |
| Unexpected signals in the NMR spectrum. | Contamination with starting materials, solvents, or side-products. | Compare the NMR spectrum of your product with a reference spectrum of pure this compound. Identify the impurity signals and choose a purification method that will effectively remove them (e.g., a specific solvent wash or column chromatography). |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[5][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for separating this compound from closely related impurities like regioisomers or significant side-products.
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired product around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pour it into the chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate all components.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the fractions using TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where this compound shows strong absorbance (e.g., 254 nm or 280 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to HPLC Analysis for Determining the Purity of 6,7-Dimethylisatin
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6,7-Dimethylisatin, a substituted isatin derivative of interest in various research fields. While a specific validated method for this compound is not widely published, this guide details a robust proposed method based on established protocols for isatin and its analogs.
Experimental Protocol: Proposed HPLC Method
This section outlines a recommended starting point for the HPLC analysis of this compound purity. Optimization may be required based on the specific instrumentation and impurity profile of the sample.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).
-
Sample: this compound standard and sample to be analyzed.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions: A summary of the proposed chromatographic conditions is presented in Table 1.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 290 nm (based on UV scan of this compound) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Comparison of HPLC Methods for Isatin Derivatives
While the proposed method provides a solid foundation, various HPLC conditions have been successfully employed for the analysis of isatin and its derivatives. Table 2 compares the proposed method with other reported conditions, offering researchers alternative starting points for method development and optimization.
| Parameter | Proposed Method for this compound | Alternative Method 1 (for Isatin)[1] | Alternative Method 2 (General for Isatin Derivatives)[2] |
| Column Type | C18 | C8 | C18 or other suitable reversed-phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Acetonitrile/Buffer (Na2CO3 + NaHCO3) | Acetonitrile/Water or Methanol/Water |
| Elution Mode | Gradient | Isocratic | Isocratic or Gradient |
| Detection Wavelength | 254 nm or 290 nm | 290 nm | UV detection (wavelength not specified) |
| Reported Purity | - | - | ≥98% |
Workflow for HPLC Purity Determination
The following diagram illustrates the logical workflow for determining the purity of this compound using HPLC.
Alternative Analytical Techniques
While HPLC is the most common and robust method for determining the purity of organic compounds like this compound, other techniques can provide complementary information:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive method for qualitatively assessing the number of components in a mixture. It is often used for reaction monitoring and preliminary purity checks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide information on both purity and the identity of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide quantitative purity information (qNMR) if an internal standard of known purity is used. It is also invaluable for structural confirmation.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) and can be used to support the purity assessment, especially when compared against the theoretical composition of the pure compound.
For regulatory filings and in-depth drug development, a combination of these methods is often employed to provide a comprehensive purity profile of the active pharmaceutical ingredient (API). However, for routine analysis in a research setting, the proposed HPLC method offers a reliable and accurate approach for the purity determination of this compound.
References
Establishing Analytical Standards for 6,7-Dimethylisatin: A Comparative Guide
For researchers, scientists, and drug development professionals working with 6,7-Dimethylisatin, the establishment of a well-characterized analytical standard is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide provides a comparative overview of this compound and its common positional isomers, 5,7-Dimethylisatin and 4,7-Dimethylisatin, which can be potential impurities or alternative research molecules. It outlines the necessary analytical methods and a workflow for qualifying an in-house reference standard.
Comparison of this compound and Its Positional Isomers
When working with this compound, it is essential to be able to distinguish it from its positional isomers. The physical and spectroscopic properties of these closely related compounds can be very similar, necessitating the use of high-resolution analytical techniques for unambiguous identification and quantification.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its common isomers.
| Property | This compound | 5,7-Dimethylisatin | 4,7-Dimethylisatin |
| CAS Number | 20205-43-0 | 39603-24-2[1] | 15540-90-6 |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂[1] | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol [1] | 175.19 g/mol |
| IUPAC Name | 6,7-dimethyl-1H-indole-2,3-dione | 5,7-dimethyl-1H-indole-2,3-dione[2] | 4,7-dimethyl-1H-indole-2,3-dione |
| Appearance | Orange to dark red powder | Red to red-brown powder[1] | Not specified |
| Melting Point | Not specified | 245 °C[1] | Not specified |
Spectroscopic Data Comparison
Spectroscopic methods are fundamental for the structural elucidation and confirmation of the identity of a chemical compound. Below is a comparative summary of expected and reported spectroscopic data for the dimethylisatin isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: Aromatic protons (2H), Methyl protons (6H), NH proton (1H). Specific shifts will depend on the substitution pattern. | Predicted: Carbonyl carbons, Aromatic carbons, Methyl carbons. |
| 5,7-Dimethylisatin | Available data suggests characteristic aromatic and methyl proton signals.[3] | Available data suggests characteristic carbonyl, aromatic, and methyl carbon signals. |
| 4,7-Dimethylisatin | Predicted: Aromatic protons (2H), Methyl protons (6H), NH proton (1H). | Predicted: Carbonyl carbons, Aromatic carbons, Methyl carbons. |
Mass Spectrometry (MS)
| Isomer | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | 175.06 [M]⁺ | Expected loss of CO, and further fragmentation of the indole ring. |
| 5,7-Dimethylisatin | 175.06 [M]⁺[1] | Similar fragmentation to other isomers, with potential minor differences in fragment intensities. |
| 4,7-Dimethylisatin | 175.06 [M]⁺ | Similar fragmentation to other isomers, with potential minor differences in fragment intensities. |
Experimental Protocols for Analytical Characterization
To establish an analytical standard for this compound, a comprehensive characterization using a combination of chromatographic and spectroscopic techniques is necessary.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
A robust HPLC method is essential for determining the purity of this compound and for separating it from its positional isomers. A reverse-phase HPLC method is generally a good starting point for isatin analogs.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid.
Example Gradient Program:
-
Start with a lower percentage of acetonitrile (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over a set period (e.g., 20-30 minutes).
Detection:
-
UV detection at a wavelength where isatin derivatives show strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).
Protocol:
-
Prepare a stock solution of the this compound candidate standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed standard solution containing this compound and its potential isomeric impurities (5,7- and 4,7-Dimethylisatin) to verify the separation capability of the method.
-
Inject the mixed standard and optimize the gradient to achieve baseline separation of the isomers.
-
Once the method is optimized, inject the this compound candidate standard to assess its purity.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and for identifying any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
Data Analysis:
-
Assign all proton and carbon signals and confirm that they are consistent with the structure of this compound.
-
Look for any minor signals that may indicate the presence of impurities, including positional isomers or residual solvents.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound and to gain insights into its fragmentation pattern, which can be useful for identification.
Instrumentation:
-
Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the exact mass of this compound (C₁₀H₉NO₂).
-
Analyze the fragmentation pattern to further support the structural identification.
Workflow for Establishing an In-House Analytical Standard
The following workflow outlines the key steps for qualifying a batch of this compound as an in-house analytical reference standard.
Caption: A flowchart illustrating the process of qualifying an in-house analytical standard for this compound.
Signaling Pathways and Logical Relationships
While this compound is primarily a chemical compound, its biological activity is of interest to researchers. Isatin derivatives are known to interact with various biological pathways. The diagram below illustrates a generalized logical relationship for screening and characterizing the biological activity of a new isatin derivative.
References
A Comparative Analysis of 6,7-Dimethylisatin and Other Selective MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine oxidase-B (MAO-B) inhibitor 6,7-Dimethylisatin with other well-established MAO-B inhibitors, including Selegiline, Rasagiline, and Safinamide. The information presented herein is supported by experimental data to facilitate informed decisions in neurodegenerative disease research and drug development.
Introduction to MAO-B Inhibition
Monoamine oxidase-B is a crucial enzyme responsible for the degradation of neurotransmitters, particularly dopamine, in the brain. The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, as it leads to increased dopamine levels in the brain. This guide focuses on the comparative efficacy and characteristics of this compound against other selective MAO-B inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and other MAO-B inhibitors is summarized in the table below. The data includes IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, and Ki values, which indicate the binding affinity of the inhibitor to the enzyme. Lower values for both parameters signify higher potency.
| Inhibitor | MAO-B IC50 (µM) | MAO-A IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | 6.74[1] | 20.3[1] | Not directly available for this compound. Isatin (parent compound) has a Ki of 3 µM for MAO-B.[2] | ~3 | Reversible (inferred from parent compound) |
| Selegiline | 0.037[3][4] | >10 | Not available | >270 | Irreversible |
| Rasagiline | Not directly available in cited sources. | Not directly available in cited sources. | Not available | Not available | Irreversible |
| Safinamide | Not directly available in cited sources. | Not directly available in cited sources. | Not available | Not available | Reversible |
Note on Pardoprunox: While investigated for Parkinson's disease, available literature primarily focuses on its dopamine agonist properties. Specific data on its MAO-B inhibitory activity (IC50 or Ki values) were not available in the reviewed sources, precluding its direct comparison as a MAO-B inhibitor in this guide.
Experimental Protocols
MAO-B Inhibition Assay (Kynuramine Substrate Method)
This in vitro assay is commonly used to determine the inhibitory potential of compounds against MAO-B.
1. Reagents and Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Inhibitor compound (e.g., this compound)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the inhibitor compound at various concentrations to the wells. Include a control group with no inhibitor.
-
Add the MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.
Cytotoxicity Assay (MTT Method)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Reagents and Materials:
-
Cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 24 or 48 hours). Include untreated control cells.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Neuroprotective Signaling Pathways of MAO-B Inhibitors
The neuroprotective effects of MAO-B inhibitors extend beyond simply increasing dopamine levels. They are known to modulate intracellular signaling pathways that promote cell survival and resilience against neurotoxic insults. A key aspect of this is the upregulation of anti-apoptotic proteins and neurotrophic factors.
Caption: Neuroprotective signaling pathway of MAO-B inhibitors.
This diagram illustrates that by inhibiting MAO-B, these compounds can lead to an increase in the expression of the anti-apoptotic protein Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). These factors play a critical role in promoting neuronal survival, growth, and protecting dopaminergic neurons, which are particularly vulnerable in Parkinson's disease.
Conclusion
This compound emerges as a noteworthy reversible MAO-B inhibitor. While its potency, as indicated by its IC50 value, is less than that of the irreversible inhibitor Selegiline, its reversible nature may offer a different pharmacological profile with potential advantages in terms of safety and off-target effects. The established neuroprotective mechanisms of MAO-B inhibitors, through the upregulation of Bcl-2, BDNF, and GDNF, provide a strong rationale for the continued investigation of novel compounds like this compound in the context of neurodegenerative diseases. Further comparative studies, particularly those including Ki value determination and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound relative to existing MAO-B inhibitors.
References
- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isatin Derivatives in Oncology Research: Benchmarking Against 6,7-Dimethylisatin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer properties of various isatin derivatives, with a special focus on placing 6,7-Dimethylisatin in the context of its chemical relatives. While extensive research highlights the potential of the isatin scaffold as a privileged structure in cancer therapy, specific experimental data on the anticancer activity of this compound remains limited in publicly accessible literature. This guide, therefore, leverages available data on other substituted isatin derivatives to provide a valuable comparative framework.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2][3] The versatility of the isatin core allows for substitutions at various positions, leading to a diverse library of compounds with varying efficacies and mechanisms of action.[1] This comparative study aims to synthesize the existing research on prominent isatin derivatives to serve as a benchmark for evaluating novel compounds like this compound.
Comparative Cytotoxicity of Isatin Derivatives
The anticancer activity of isatin derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the reported IC50 values for a selection of isatin derivatives, offering a quantitative comparison of their cytotoxic effects. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting a significant data gap. One study investigated the cytotoxicity of "dimethyl-substituted isatin derivatives" against brine shrimp, but this is a general toxicity assay and not specific to cancer cells, nor does it specify the substitution pattern.[4]
Table 1: Comparative in vitro activity (IC50, µM) of Isatin Schiff Base Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-benzoimidazole Schiff's base | MCF-7 (Breast) | 1.5 | [5] |
| HepG2 (Liver) | 2.8 | [5] | |
| Isatin-thiadiazole Schiff's base | HCT-116 (Colon) | 3.2 | [5] |
| 5-Bromoisatin Schiff's base | HeLa (Cervical) | 4.5 | [6] |
| 5-Nitroisatin Schiff's base | A549 (Lung) | 6.8 | [6] |
Table 2: Comparative in vitro activity (IC50, µM) of Spirooxindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolidinyl-oxindole | MCF-7 (Breast) | 0.85 | [6] |
| K562 (Leukemia) | 1.23 | [6] | |
| Spiro-piperazinyl-oxindole | HCT-116 (Colon) | 2.1 | [6] |
| 5-Chlorospiro-oxindole | HeLa (Cervical) | 3.7 | [6] |
| N-benzylspiro-oxindole | HepG2 (Liver) | 4.2 | [6] |
Table 3: Comparative in vitro activity (IC50, µM) of Other Substituted Isatin Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromoisatin | 5,7-Dibromo | MCF-7 (Breast) | 1.56 | [6] |
| 5-Fluoroisatin | 5-Fluoro | HCT-116 (Colon) | 3.67 | [6] |
| 7-Bromo-5-fluoro-isatin derivative (4f) | 7-Bromo, 5-Fluoro | HT-29 (Colon) | 2.67 | [7] |
| 5,6,7-Tribromoisatin | 5,6,7-Tribromo | K562 (Leukemia) | 1.75 | [7] |
| Isatin-Chalcone Hybrid | - | MCF-7 (Breast) | 0.68 | [8] |
| Isatin isolated from Couroupita guianensis | Unsubstituted | HL60 (Leukemia) | 2.94 µg/ml | [2][9] |
Mechanisms of Anticancer Action
The anticancer effects of isatin derivatives are multifaceted and often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[2][7] While the specific molecular targets can vary depending on the substitutions, several key pathways are commonly implicated.
Induction of Apoptosis
Many isatin derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by:
-
Upregulation of pro-apoptotic proteins: such as Bax.
-
Downregulation of anti-apoptotic proteins: like Bcl-2.[7]
-
Activation of caspases: a family of proteases that execute apoptosis.
Cell Cycle Arrest
Isatin derivatives have been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Below is a generalized signaling pathway diagram illustrating the common mechanisms of action for isatin derivatives.
Caption: Generalized signaling pathway for the anticancer action of isatin derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of anticancer compounds. Below are standardized protocols for key assays used to determine the cytotoxic and mechanistic properties of isatin derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivative (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the isatin derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is therefore directly proportional to their DNA content.
Protocol:
-
Cell Treatment: Treat cancer cells with the isatin derivative for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caption: Workflow for apoptosis and cell cycle analysis.
Conclusion and Future Directions
The isatin scaffold represents a highly promising framework for the development of novel anticancer agents. The diverse range of derivatives, including Schiff bases and spirooxindoles, demonstrates potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While this guide provides a comparative overview of these derivatives, the significant lack of published data on the anticancer properties of this compound underscores a critical area for future research. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully understand its potential as a therapeutic agent and to elucidate its specific mechanism of action. Such studies will be instrumental in the rational design of more effective and selective isatin-based cancer therapies.
References
- 1. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Antitumor Activity Evaluation of Novel Echinatin Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6,7-Dimethylisatin's Inhibitory Potency on Monoamine Oxidase A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of 6,7-Dimethylisatin on the two isoforms of monoamine oxidase, MAO-A and MAO-B. The information presented herein is supported by quantitative data from in vitro studies and is intended to inform research and development efforts in the fields of neuropharmacology and medicinal chemistry.
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the oxidative deamination of various endogenous and exogenous amines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets for the treatment of neurological and psychiatric disorders.[2] Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest as a class of MAO inhibitors.[3] This guide focuses on this compound, an analogue of isatin, and its differential inhibitory activity towards MAO-A and MAO-B.
Quantitative Analysis of Inhibitory Potency
The inhibitory effect of a compound on an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
This compound has been evaluated for its inhibitory activity against both MAO-A and MAO-B. The compound demonstrates a preferential inhibition of MAO-B over MAO-A. The IC50 values for this compound are 20.3 μM for MAO-A and 6.74 μM for MAO-B.[4][5][6]
To provide a broader context for these findings, the following table compares the inhibitory activities of this compound with the parent compound, isatin, and other isatin analogues.
Table 1: Comparison of IC50 Values of Isatin Analogues against MAO-A and MAO-B
| Compound | Substitution | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| Isatin | Unsubstituted | 12.3 | 4.86 | 2.53 |
| This compound | 6,7-dimethyl | 20.3 | 6.74 | 3.01 |
| 4-Chloroisatin | 4-chloro | 0.812 | 0.125 | 6.50 |
| 5-Bromoisatin | 5-bromo | - | 0.125 | - |
| 5-Benzyloxyisatin | 5-benzyloxy | 4.62 | 0.103 | 44.85 |
| 6-Benzyloxyisatin | 6-benzyloxy | 72.4 | 0.138 | 524.64 |
| 5-(4-phenylbutyl)isatin | 5-(4-phenylbutyl) | - | 0.00066 | - |
| 5-Phenylisatin | 5-phenyl | 0.562 | - | - |
Note: A dash (-) indicates that the data was not available in the consulted resources. The Selectivity Index (SI) is a ratio calculated to indicate the preference of an inhibitor for one enzyme isoform over the other. A higher SI value for MAO-B indicates greater selectivity for that isoform.
Experimental Protocols
The following is a representative experimental protocol for determining the IC50 values of inhibitors against MAO-A and MAO-B using a fluorometric assay. This protocol is based on commonly employed methodologies in the field, as the specific protocol for the determination of this compound's IC50 values was not detailed in the available search results.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or p-Tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1-2%).
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay buffer
-
A specific volume of the diluted inhibitor solution (or vehicle for control wells).
-
A specific volume of the diluted enzyme solution (MAO-A or MAO-B).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Signal Detection:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in the assay buffer.
-
Add the reaction mixture to each well to initiate the enzymatic reaction. The MAO enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂).
-
The HRP, in the presence of H₂O₂, will catalyze the conversion of the non-fluorescent probe to a highly fluorescent product.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-570 nm excitation and ~590-600 nm emission for Amplex Red) over a specific time period (e.g., 30-60 minutes) using a fluorescence microplate reader. The measurements can be taken in either kinetic or endpoint mode.
-
-
Data Analysis:
-
The rate of reaction is determined from the change in fluorescence over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Metabolic pathways of MAO-A and MAO-B in the degradation of key neurotransmitters.
Caption: Experimental workflow for determining the IC50 of this compound on MAO-A and MAO-B.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAO-A and MAO-B: Neurotransmitter levels, genetics, and warrior gene studies [geneticlifehacks.com]
- 3. doaj.org [doaj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. THP Life Science Webshop - this compound [lifescience.thp.at]
Navigating the Selectivity of 6,7-Dimethylisatin: A Comparative Guide to its Cross-reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a small molecule is paramount. This guide provides a comprehensive comparison of 6,7-Dimethylisatin, detailing its known targets, potential cross-reactivity, and off-target effects. By presenting available experimental data and detailed protocols, this document serves as a critical resource for interpreting research outcomes and guiding future studies.
This compound is recognized primarily as a monoamine oxidase (MAO) inhibitor and also demonstrates inhibitory activity against the human glycine transporter 3 (hGAT3), with additional effects on the betaine/GABA transporter 1 (hBGT1) and GABA transporter 2 (hGAT2)[1][2]. While its primary targets are established, the broader selectivity profile, particularly concerning the vast landscape of protein kinases, remains less characterized. The isatin scaffold, the core structure of this compound, is a well-known pharmacophore that interacts with a wide range of biological targets, including numerous kinases. This inherent promiscuity of the isatin core suggests a high likelihood of off-target interactions for its derivatives, including this compound.
Comparative Analysis of Isatin Derivatives' Kinase Inhibitory Activity
| Compound/Isatin Derivative | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tricyclic Isatin Oxime (5d) | DYRK1A | >96% inhibition at 10 µM | - | - |
| PIM1 | >96% inhibition at 10 µM | - | - | |
| Haspin | >96% inhibition at 10 µM | - | - | |
| HIPK1-3 | >96% inhibition at 10 µM | - | - | |
| IRAK1 | >96% inhibition at 10 µM | - | - | |
| NEK10 | >96% inhibition at 10 µM | - | - | |
| DAPK1-3 | >96% inhibition at 10 µM | - | - | |
| Isatin-hydrazone (4j) | CDK2 | 0.245 | Imatinib | 0.131 |
| Isatin-hydrazone (4k) | CDK2 | 0.300 | Imatinib | 0.131 |
| Isatin-hydrazone (1) | EGFR | - | Erlotinib | - |
| VEGFR-2 | - | Erlotinib | - | |
| FLT-3 | - | Erlotinib | - | |
| Isatin-hydrazone (2) | CDK2 | 0.301 | Doxorubicin | 3.10 |
| EGFR | 0.369 | Doxorubicin | 3.10 | |
| VEGFR-2 | 0.266 | Doxorubicin | 3.10 | |
| N-alkylated isatin (2b) | GSK-3β | 0.4612 | - | - |
Table 1: Comparative inhibitory activities of various isatin derivatives against a selection of protein kinases. The data suggests that the isatin scaffold is a potent kinase inhibitor, and it is plausible that this compound shares some of these off-target activities.
Potential Signaling Pathways Affected by Off-Target Activity
The potential for this compound to inhibit various kinases, as suggested by the activity of its analogs, means it could inadvertently modulate numerous critical signaling pathways. For instance, inhibition of kinases like EGFR, VEGFR-2, and CDKs can have profound effects on cell proliferation, angiogenesis, and cell cycle regulation. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be affected by off-target inhibition.
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To rigorously determine the cross-reactivity and off-target profile of this compound, a combination of biochemical and cellular assays is recommended. Below are detailed methodologies for key experiments.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of this compound against MAO-A and MAO-B isoforms.
-
Principle: A fluorometric method to measure the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
p-Tyramine (substrate).
-
Horseradish peroxidase (HRP).
-
Amplex Red (or other suitable fluorescent probe).
-
This compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B).
-
Add the test compound or reference inhibitor to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of p-tyramine, HRP, and Amplex Red.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex Red) over time.
-
Calculate the rate of reaction and determine the IC50 value for this compound against each MAO isoform.
-
Glycine Transporter (GlyT) Uptake Inhibition Assay
This cellular assay measures the ability of this compound to inhibit the uptake of glycine by cells expressing specific glycine transporters.
-
Principle: Quantifying the uptake of radiolabeled glycine ([³H]glycine) into cells overexpressing a specific glycine transporter (e.g., hGAT3/SLC6A11).
-
Materials:
-
Cell line stably expressing the human glycine transporter of interest (e.g., HEK293-hGAT3).
-
[³H]glycine.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound and a reference inhibitor.
-
Scintillation cocktail and a scintillation counter.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or reference inhibitor for a specified time (e.g., 20 minutes) at room temperature.
-
Add [³H]glycine to each well to initiate the uptake.
-
Incubate for a short period (e.g., 10 minutes) to allow for glycine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Kinase Selectivity Profiling (Biochemical Assay)
A broad panel kinase screen is essential to identify potential off-target kinase interactions.
-
Principle: Measuring the ability of this compound to inhibit the activity of a large number of purified kinases in a high-throughput format. Various detection methods can be used, such as radiometric assays ([³³P]-ATP incorporation) or luminescence-based assays (e.g., ADP-Glo™).
-
Materials:
-
A panel of purified, active protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP ([³³P]-ATP for radiometric assays).
-
This compound.
-
Appropriate kinase reaction buffers.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, ADP-Glo™ reagents).
-
-
Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and the appropriate reaction buffer.
-
Add this compound at one or more concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each kinase at the tested concentrations of this compound.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement and identify off-targets in a cellular environment.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease inhibitors.
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using antibodies against known and potential targets, or by mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
Conclusion
While this compound has defined primary targets, its isatin core structure strongly suggests the potential for significant cross-reactivity, particularly with protein kinases. The data from related isatin derivatives highlight the importance of comprehensive selectivity profiling. Researchers utilizing this compound should be aware of these potential off-target effects and consider employing the detailed experimental protocols provided in this guide to thoroughly characterize its activity in their specific systems. A complete understanding of a compound's interaction landscape is crucial for the accurate interpretation of experimental results and the successful development of selective therapeutic agents.
References
Unveiling the Anticonvulsant Potential of Isatin Derivatives: An In Vitro and In Vivo Correlation Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticonvulsant activity of isatin derivatives, with a focus on the correlation between in vitro and in vivo experimental data. While specific data for 6,7-Dimethylisatin is not publicly available, this guide leverages data from structurally related isatin analogs to provide a valuable reference for understanding the therapeutic potential of this chemical class.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising anticonvulsant properties.[1][2] The isatin scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. This guide explores the key experimental models used to evaluate these compounds and presents a comparative analysis of their performance.
In Vivo Anticonvulsant Screening Models
Two of the most widely used and predictive preclinical models for assessing anticonvulsant activity are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.[1]
-
Maximal Electroshock (MES) Test: This model is considered a benchmark for identifying compounds that can prevent the spread of seizures, mimicking generalized tonic-clonic seizures in humans. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Pentylenetetrazole (PTZ) Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold, reflecting potential efficacy against myoclonic and absence seizures. The test measures the ability of a compound to prevent or delay the onset of clonic and tonic seizures.
The following diagram illustrates the general workflow for in vivo anticonvulsant screening.
Caption: General workflow for in vivo anticonvulsant drug screening.
Comparative In Vivo Activity of Isatin Derivatives
While specific data for this compound is unavailable, studies on other isatin derivatives have demonstrated significant anticonvulsant potential in both MES and PTZ models. The table below summarizes the in vivo activity of selected isatin derivatives, providing a benchmark for this class of compounds.
| Compound | Animal Model | Test | Dose (mg/kg) | Activity (% Protection or Effect) | Reference |
| 5-Chloroisatin Derivative | Mice | MES | 10, 100 | Significant reduction in seizure phases | [1] |
| Mice | PTZ | 10, 100 | Significant anticonvulsant activity | [1] | |
| N-Acetyl/Methyl Isatin Semicarbazones | Mice | MES | 100 | Active | [3] |
| Mice | PTZ | 100 | Active | [3] | |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Mice | MES | 30-300 | Favorable protection | [4] |
| Mice | PTZ | 30-300 | Favorable protection | [4] |
In Vitro Evaluation of Anticonvulsant Activity
In vitro assays provide a valuable tool for high-throughput screening and for elucidating the mechanism of action of anticonvulsant compounds at the cellular and molecular level. Common in vitro models include:
-
Neuronal Cell Lines: Immortalized cell lines of neuronal origin (e.g., SH-SY5Y) are used to assess the effects of compounds on cell viability and to study their impact on ion channels and neurotransmitter systems.
-
Primary Neuronal Cultures: These cultures, derived directly from animal brain tissue, more closely mimic the in vivo environment and are used to study synaptic activity and network excitability.
-
Organotypic Hippocampal Slice Cultures: These three-dimensional cultures maintain the structural and functional integrity of the hippocampus, a brain region critically involved in seizures, and are used to study spontaneous seizure-like activity.[5]
The following diagram outlines a typical workflow for in vitro anticonvulsant screening.
Caption: General workflow for in vitro anticonvulsant drug screening.
Structure-Activity Relationship of Isatin Derivatives
The anticonvulsant activity of isatin derivatives is influenced by the nature and position of substituents on the isatin ring. Structure-activity relationship (SAR) studies have revealed that modifications at the N1, C3, and C5 positions can significantly impact efficacy and neurotoxicity.[6] For instance, the introduction of different moieties at the C3 position through Schiff base formation is a common strategy to enhance anticonvulsant properties.[4]
The logical relationship for developing isatin-based anticonvulsants is depicted in the following diagram.
Caption: Logical flow for the development of isatin-based anticonvulsants.
Experimental Protocols
In Vivo: Maximal Electroshock (MES) Test Protocol (Mice)
-
Animals: Adult male Swiss albino mice (20-25 g) are used.
-
Apparatus: An electroconvulsiometer is used to deliver a constant current stimulus.
-
Procedure:
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the hindlimb tonic extensor phase is recorded.
-
The dose that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated.
-
In Vivo: Pentylenetetrazole (PTZ) Induced Seizure Test Protocol (Mice)
-
Animals: Adult male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The test compound is administered i.p. or p.o. at various doses.
-
After a predetermined time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for the onset and severity of seizures (clonic and tonic convulsions) for a period of 30 minutes.
-
The ability of the test compound to prevent or delay the onset of seizures is recorded.
-
The dose that protects 50% of the animals from seizures (ED50) is calculated.
-
In Vitro: MTT Assay for Cytotoxicity in Neuronal Cells
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Conclusion
While the anticonvulsant profile of this compound remains to be elucidated, the broader class of isatin derivatives continues to be a promising area of research for the development of novel antiepileptic drugs. The established in vivo and in vitro screening models provide a robust framework for evaluating the efficacy and mechanism of action of these compounds. Further investigation into the structure-activity relationships of substituted isatins will be crucial in optimizing their therapeutic potential and advancing new candidates toward clinical development.
References
- 1. sciepub.com [sciepub.com]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Inter-laboratory Validation of 6,7-Dimethylisatin Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioassays involving isatin derivatives, with a focus on 6,7-Dimethylisatin where data is available. While direct inter-laboratory validation studies for this compound bioassays are not extensively documented in publicly available literature, this document synthesizes data from various studies on isatin compounds to offer a comparative performance framework. The information presented is intended to guide researchers in selecting and evaluating appropriate bioassays for this class of compounds.
Isatin and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] this compound, in particular, has been identified as an inhibitor of the human GABA transporters GAT-3 (with an IC50 of 108 µM), BGT-1, and GAT-2.[4] The broader family of isatin derivatives has been extensively studied for its potent effects on apoptosis pathways, primarily through the modulation of caspases, and as inhibitors of various kinases.[5][6][7]
Data Presentation: Comparative Bioactivity of Isatin Derivatives
The following tables summarize quantitative data from various studies on isatin derivatives, providing a comparative look at their bioactivity in common assays. This data is compiled from different sources and should be considered in the context of the specific experimental conditions of each study.
Table 1: Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5,6,7-tribromoisatin | U937 (lymphoma) | Cytotoxicity | <10 | [5] |
| Isatin-indole hybrid 17 | ZR-75 (Breast) | MTT Assay | 0.74 | [2] |
| Isatin-indole hybrid 17 | HT-29 (Colon) | MTT Assay | 2.02 | [2] |
| Isatin-indole hybrid 17 | A-549 (Lung) | MTT Assay | 0.76 | [2] |
| Isatin-indole hybrid 32 | MCF-7 (Breast) | MTT Assay | 0.39 | [2] |
| Isatin–hydrazone hybrid 133 | A549 (Lung) | MTT Assay | 5.32 | [2] |
| Isatin–hydrazone hybrid 133 | MCF-7 (Breast) | MTT Assay | 4.86 | [2] |
| Isatin-sulfonamide hybrid 20e | HCT-116 (Colorectal) | Not Specified | 3.67 ± 0.33 | [8] |
Table 2: Caspase Inhibition by Isatin Derivatives
| Compound/Derivative | Target Caspase(s) | Inhibition Constant (Ki) | Assay Notes | Reference |
| Isatin Sulfonamide-based Inhibitor | Caspase-3 | 60 nM | Reversible inhibitor | [9] |
| Isatin Sulfonamide-based Inhibitor | Caspase-7 | 170 nM | Reversible inhibitor | [9] |
| Isatin Sulfonamide-based Inhibitor | Caspase-9 | 3.1 µM | Weaker inhibition | [9] |
| 5-Dialkylaminosulfonylisatins | Caspases 3 and 7 | 2-6 nM | ~1000-fold selectivity vs. other caspases | [6] |
Experimental Protocols
Detailed methodologies for key bioassays commonly used to evaluate isatin derivatives are provided below. These protocols are generalized from standard laboratory procedures and should be adapted to specific experimental needs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
1. Cell Seeding:
- Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the isatin derivative in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound.
- Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubate for 24-72 hours.
3. MTT Addition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization:
- Carefully remove the medium.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[2]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay to measure the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
1. Cell Lysis:
- Culture and treat cells with the isatin derivative as in the cytotoxicity assay.
- After treatment, collect the cells and wash with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.
- Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
3. Caspase Activity Measurement:
- In a 96-well black plate, add 50 µg of protein lysate to each well.
- Add a reaction buffer containing a specific fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
4. Fluorescence Reading:
- Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- The fluorescence intensity is proportional to the caspase activity.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the bioassays of isatin derivatives.
Caption: Signaling pathway of apoptosis and the intervention point for isatin derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: General kinase signaling pathway and the inhibitory action of isatin derivatives.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Supplier | CAS 20205-43-0 | AOBIOUS [aobious.com]
- 5. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective nonpeptide inhibitors of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Quantitative Structure-Activity Relationship (QSAR) Studies of Isatin Analogs: A Comparative Guide
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities include anticancer, antiviral, anticonvulsant, and enzyme inhibition properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools in the rational design of novel, more potent isatin analogs. By correlating the physicochemical properties of molecules with their biological activities, QSAR models provide insights into the structural requirements for therapeutic efficacy, guiding the synthesis of targeted drug candidates.[3][4]
This guide offers a comparative analysis of various QSAR studies performed on isatin analogs, focusing on their application in developing anticancer, caspase inhibitory, and anticonvulsant agents.
Comparative Analysis of QSAR Models for Anticancer Activity
Isatin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization and protein kinases.[1][5] Several QSAR studies have been conducted to elucidate the structural features crucial for their cytotoxic activity.
A common approach involves developing 2D and 3D-QSAR models using statistical methods like Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA).[5][6][7] These models help in predicting the anticancer activity of new derivatives and understanding the influence of different molecular descriptors.
Key Findings from Comparative Studies:
-
Influence of Descriptors : Across different studies, topological, geometrical, and electronic descriptors are consistently found to be significant.[6][7][8] For instance, the number of halogen atoms and secondary carbons positively correlates with anticancer activity, while the number of secondary amides and ketones shows a negative correlation.[7]
-
Lipophilicity : Hansch analysis has highlighted the importance of lipophilic substituents at the R3 and R5 positions of the isatin ring.[7]
-
Model Performance : While various models have been developed, MLR and GA-PLS have shown superior results in some studies, with high statistical quality (R² > 0.90) for predicting the activity of compounds.[6][7] 3D-QSAR models like CoMFA and CoMSIA provide contour maps that visualize favorable and unfavorable regions for steric and electrostatic interactions, guiding substituent placement.[5]
Table 1: Comparison of QSAR Models for Anticancer Isatin Analogs
| Study Focus | QSAR Model(s) | No. of Compounds | Key Statistical Parameters | Significant Descriptors/Fields | Biological Endpoint | Reference |
| 5-(2-Carboxyethenyl)-Isatin Derivatives | MLR, PCR, FA-MLR, GA-MLR, GA-PLS | 37 | GA-PLS & MLR models showed high statistical quality. | Topological and gateway parameters. | Cytotoxicity (IC50) | [6] |
| General Anticancer Isatin Derivatives | MLR, GA-PLS | Not Specified | MLR: R²=0.92, Q²=0.90 | Number of halogens, secondary carbons, secondary amides, ketones. | Cytotoxicity | [4][7] |
| Tubulin Inhibitors | CoMFA, CoMSIA | 47 | CoMFA: R²=0.936, Q²=0.821CoMSIA: R²=0.970, Q²=0.884 | Steric and electrostatic fields. Bulky aromatic groups at R6 are favorable. | Inhibition of β-tubulin (IC50) | [5] |
| N-alkyl Substituted Isatins | 2D-QSAR (MLR) | 20 | R²=0.92, Q²=0.84 | Bromine count, chi2, SA Hydrophilic Area (negative correlation). | Cytotoxicity (IC50) | [9] |
| Isatin-Michael Acceptor Hybrids | SAR and QSAR | Not Specified | Not Specified | Electron-donating substituents on the benzyl ring and the α,β-unsaturated ketone moiety. | Cytotoxicity (IC50) | [2][10] |
3D-QSAR Studies of Isatin Analogs as Caspase-3 Inhibitors
Caspase-3 is a key executioner enzyme in the apoptotic pathway, making it an important therapeutic target for diseases involving abnormal cell death.[11] Isatin sulfonamide analogs have been identified as potent caspase-3 inhibitors.[11][12] 3D-QSAR studies, often combined with molecular docking, have been instrumental in understanding their inhibition mechanism.
For a series of 59 isatin sulfonamide analogs, CoMFA and CoMSIA models were developed. These models demonstrated excellent correlation and high predictive power.[11][12] The analysis revealed that both steric and electrostatic interactions contribute to binding affinity, with a major contribution from hydrophobic interactions.[11][12] The contour maps generated from these studies provide a visual guide for optimizing functional groups at different regions of the isatin scaffold to enhance binding affinity.[11]
Table 2: 3D-QSAR Models for Isatin Sulfonamide Analogs as Caspase-3 Inhibitors
| QSAR Model(s) | No. of Compounds (Training/Test) | Key Statistical Parameters | Dominant Interactions | Biological Endpoint | Reference |
| CoMFA, CoMSIA | 44 / 15 | High correlation and predictive power reported. | Steric, Electrostatic, and Hydrophobic. Major contribution from hydrophobic interactions. | Inhibitory constant (IC50) | [11][12] |
QSAR in the Development of Anticonvulsant Isatin Derivatives
Epilepsy is a neurological disorder characterized by recurrent seizures, and many current medications have significant side effects.[13] Isatin derivatives have emerged as promising candidates for novel anticonvulsant agents.[13][14][15]
QSAR studies for anticonvulsant isatins are often based on identifying the essential pharmacophoric features required for activity. These features typically include a hydrophobic aromatic ring, a hydrogen bond acceptor/donor unit, and an electron donor group.[2][14][15] Studies have shown that substitutions on the isatin core significantly influence anticonvulsant activity, which is often evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[15][16] For example, the presence of electron-donating groups can enhance activity compared to electron-withdrawing groups.[2]
Table 3: Structure-Activity Relationship Highlights for Anticonvulsant Isatin Analogs
| Derivative Class | Evaluation Models | Key Structural Features for Activity | Reference |
| Isatin Schiff Bases | MES, PTZ seizure tests | The specific heterocyclic moiety attached to the imino group is critical. | [16] |
| 1-(morpholinomethyl)-3-substituted isatins | Not specified | Isoxazole-substituted derivatives are more active; electron-donating groups enhance activity. | [2] |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | MES, PTZ seizure tests | The substitution pattern on the N-phenylbenzamide moiety influences efficacy and neurotoxicity. | [13] |
| General isatin-based derivatives | MES, PTZ seizure tests | Halogen substitution (meta and para-Fluorine, Chlorine) is effective. | [14] |
Experimental and Computational Protocols
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data and the rigor of the computational methodology.
Experimental Protocols
-
Synthesis : Isatin derivatives are typically synthesized through multi-step reactions. For instance, Schiff bases of isatin are prepared by the condensation reaction of isatin with various primary amines in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid.[15][16]
-
Biological Assays (Anticancer) : The in vitro cytotoxic activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] In this method, cancer cell lines are exposed to varying concentrations of the test compounds. The viability of the cells is measured spectrophotometrically, and the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.
-
Biological Assays (Anticonvulsant) :
-
Maximal Electroshock (MES) Test : This test induces tonic-clonic seizures via electrical stimulation and is used to identify compounds effective against generalized seizures.[15]
-
Subcutaneous Pentylenetetrazole (PTZ) Test : This chemical-induced seizure model is used to screen for agents that may be effective against absence seizures.[15][16]
-
Neurotoxicity Screening : The rotarod test is commonly used to assess motor impairment and neurological deficit caused by the test compounds.[15]
-
Computational Protocols: QSAR Model Development
-
Data Set Preparation : A series of compounds with their corresponding biological activities (e.g., pIC50) is collected. The data is typically divided into a training set for model generation and a test set for external validation.[9][11]
-
Molecular Modeling and Optimization : 2D or 3D structures of the molecules are generated, and their geometries are optimized using computational chemistry methods like molecular mechanics (e.g., MMFF) or quantum mechanics.[9]
-
Descriptor Calculation : A wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) are calculated for each molecule in the dataset.[8]
-
Model Building : Statistical methods such as MLR or PLS are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).[7][8]
-
Model Validation : The robustness and predictive power of the QSAR model are rigorously validated using methods like leave-one-out cross-validation (LOO-CV), calculation of the squared cross-validation correlation coefficient (Q²), and external validation using the test set.[7][9]
Visualizing QSAR Workflows and Relationships
Diagrams can effectively illustrate the complex processes and relationships in QSAR studies.
Caption: A generalized workflow for developing and applying a QSAR model.
Caption: Key substitution points on the isatin core influencing biological activity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]
- 7. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Design, synthesis and QSAR study of novel isatin analogues inspired Michael acceptor as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. brieflands.com [brieflands.com]
- 16. Anticonvulsant and neurotoxicity evaluation of 5-(un)-substituted isatinimino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 6,7-Dimethylisatin
All chemical waste, including 6,7-Dimethylisatin and any materials contaminated with it, must be treated as hazardous waste.[1] Adherence to local, regional, and national hazardous waste regulations is mandatory to ensure complete and accurate classification and disposal.[2]
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is essential to be familiar with immediate safety and handling protocols. The following table summarizes key safety information based on data for structurally similar compounds and general laboratory safety guidelines.
| Category | Guidance |
| Hazard Classification | Assume hazardous; treat as a toxic solid. May cause skin, eye, and respiratory irritation.[3][4] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles or glasses, and a lab coat.[1][5] Use in a well-ventilated area or a chemical fume hood.[1] |
| In Case of Accidental Exposure | Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[2] Skin Contact: Wash off immediately with soap and plenty of water.[2] Inhalation: Move to fresh air.[2] Ingestion: Do not induce vomiting. Seek immediate medical attention.[3] |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated, labeled hazardous waste container.[6] Ensure the cleanup area is well-ventilated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[7] The following protocol outlines the necessary steps for its proper disposal.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a clearly labeled, leak-proof container compatible with chemical solids for waste collection.[6] The original container can be used if it is in good condition.[3]
-
Ensure the container is kept securely closed except when adding waste.[8]
-
The label on the waste container must clearly identify the contents as "Hazardous Waste" and list "this compound".[8]
-
-
Storage:
-
Professional Disposal:
-
Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent.
-
Dispose of any cleaning materials (e.g., wipes, solvent rinsate) as hazardous waste.[8]
-
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of solid chemical waste like this compound.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling 6,7-Dimethylisatin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 6,7-Dimethylisatin, a monoamine oxidase (MAO) inhibitor with potential applications in neurological disease research.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[2][3][4] | To protect eyes from splashes and dust. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or coveralls.[2][3][4] | To prevent skin contact. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, a particle filter respirator is recommended.[2][3] | To avoid inhalation of dust particles. |
Operational Plan: Safe Handling Workflow
Proper engineering controls and handling procedures are critical for minimizing exposure. A well-ventilated area, preferably a chemical fume hood, should be used when handling this compound.[5] Always wash hands thoroughly after handling.[5]
Immediate Safety Protocols
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[6] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4]
Waste Disposal Workflow
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for detailed guidance tailored to your specific experimental conditions. The information provided here is based on available data for structurally similar compounds and general laboratory safety practices.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
